PMAP-23
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C140H230N44O27 |
|---|---|
分子量 |
2961.6 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C140H230N44O27/c1-18-78(15)110(181-132(208)111(79(16)19-2)180-114(190)86(143)42-31-57-156-136(146)147)131(207)175-101(69-105(187)188)122(198)171-96(64-72(3)4)119(195)170-97(65-73(5)6)120(196)173-99(67-82-70-161-87-43-25-23-40-84(82)87)121(197)164-92(49-34-60-159-139(152)153)118(194)176-107(75(9)10)128(204)167-91(48-33-59-158-138(150)151)115(191)169-95(50-35-61-160-140(154)155)135(211)184-63-37-52-103(184)126(202)166-93(53-54-104(144)186)117(193)168-94(46-28-30-56-142)134(210)183-62-36-51-102(183)125(201)165-90(45-27-29-55-141)116(192)172-98(66-81-38-21-20-22-39-81)123(199)178-109(77(13)14)130(206)182-112(80(17)185)133(209)179-108(76(11)12)129(205)174-100(68-83-71-162-88-44-26-24-41-85(83)88)124(200)177-106(74(7)8)127(203)163-89(113(145)189)47-32-58-157-137(148)149/h20-26,38-41,43-44,70-80,86,89-103,106-112,161-162,185H,18-19,27-37,42,45-69,141-143H2,1-17H3,(H2,144,186)(H2,145,189)(H,163,203)(H,164,197)(H,165,201)(H,166,202)(H,167,204)(H,168,193)(H,169,191)(H,170,195)(H,171,198)(H,172,192)(H,173,196)(H,174,205)(H,175,207)(H,176,194)(H,177,200)(H,178,199)(H,179,209)(H,180,190)(H,181,208)(H,182,206)(H,187,188)(H4,146,147,156)(H4,148,149,157)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)/t78-,79-,80+,86-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |
InChIキー |
ZPWVBRGFVGXRKZ-DMZHRTQBSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Origin of PMAP-23: A Technical Guide to a Porcine Antimicrobial Peptide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PMAP-23 (Porcine Myeloid Antibacterial Peptide-23) is a cathelicidin-family antimicrobial peptide originating from the myeloid cells of pigs (Sus scrofa). First identified through the molecular cloning of a cDNA library from porcine bone marrow, this 23-amino-acid peptide has demonstrated potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action involves the disruption of microbial cell membranes via a "carpet-like" model, leading to membrane permeabilization and cell death. This technical guide provides a comprehensive overview of the origin of this compound, detailing the experimental methodologies for its discovery and synthesis, summarizing its antimicrobial efficacy, and illustrating its mechanism of action.
Discovery and Origin
This compound was discovered as part of research into the innate immune system of pigs, which sought to identify endogenous antimicrobial peptides. The peptide was first characterized from porcine bone marrow and leukocytes.[1] The initial identification was achieved through the construction and screening of a cDNA library from porcine bone marrow, which revealed the precursor protein containing the this compound sequence.
Experimental Protocol: cDNA Library Construction and Screening
The following protocol is a representative method for the construction of a cDNA library from porcine bone marrow for the purpose of identifying novel antimicrobial peptides like this compound.
1.1.1. RNA Extraction from Porcine Bone Marrow:
-
Sample Collection: Aspirate bone marrow from the ribs or femur of a healthy pig under sterile conditions.[2]
-
Homogenization: Homogenize the bone marrow sample in a guanidinium (B1211019) thiocyanate-based lysis buffer to inactivate RNases.
-
RNA Isolation: Isolate total RNA using a method such as acid guanidinium thiocyanate-phenol-chloroform extraction or a commercial RNA isolation kit.
-
mRNA Purification: Purify messenger RNA (mRNA) from the total RNA by oligo(dT)-cellulose chromatography to select for polyadenylated transcripts.
1.1.2. cDNA Synthesis:
-
First-Strand Synthesis: Synthesize the first strand of cDNA from the purified mRNA template using reverse transcriptase and an oligo(dT) primer.
-
Second-Strand Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H. The RNase H will create nicks in the RNA of the DNA-RNA hybrid, providing primers for DNA polymerase I.
-
End Repair and Ligation of Adapters: Treat the double-stranded cDNA with T4 DNA polymerase to create blunt ends. Ligate EcoRI (or another suitable restriction enzyme) adaptors to both ends of the blunt-ended cDNA.
1.1.3. Library Construction and Screening:
-
Vector Ligation: Ligate the adapter-ligated cDNA into a suitable cloning vector, such as a plasmid or lambda phage vector, that has been digested with the corresponding restriction enzyme.
-
Transformation: Transform competent E. coli host cells with the ligation mixture.
-
Library Plating: Plate the transformed bacteria on appropriate antibiotic-containing agar (B569324) plates to grow individual colonies or plaques, each representing a single cDNA clone.
-
Screening: Screen the library for clones encoding cathelicidin (B612621) precursors using a labeled DNA probe corresponding to a conserved region of the cathelin-like domain found in other known cathelicidin precursors.
-
Sequencing and Analysis: Isolate the plasmid DNA from positive clones and sequence the cDNA insert to identify the full-length precursor sequence, including the signal peptide, the cathelin-like domain, and the mature antimicrobial peptide sequence, such as this compound.
Diagram of the cDNA Library Construction and Screening Workflow
Caption: Workflow for the discovery of this compound via cDNA library construction.
Synthesis of this compound
For research and development purposes, this compound is typically produced by chemical synthesis rather than extraction from its natural source. Solid-phase peptide synthesis (SPPS) is the method of choice for obtaining high-purity this compound.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
2.1.1. Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Precipitation solvent: Cold diethyl ether
2.1.2. Synthesis Cycle:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (4 equivalents) with HBTU (3.8 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
2.1.3. Cleavage and Purification:
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Washing and Drying: Wash the peptide-resin with DMF, then DCM, and dry thoroughly under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification:
-
Wash the peptide pellet with cold ether and dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Diagram of the Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The cyclical process of Fmoc-based solid-phase peptide synthesis.
Antimicrobial Activity
This compound exhibits potent antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, and fungi.[3] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Quantitative Data: Minimum Inhibitory Concentrations (MICs) of this compound
| Microorganism | Type | Strain | MIC (μg/mL) | MIC (μM) | Reference |
| Escherichia coli | Gram-negative | KCTC 1682 | 4 | 1.5 | [4] |
| Salmonella typhimurium | Gram-negative | KCTC 1926 | 4 | 1.5 | [4] |
| Pseudomonas aeruginosa | Gram-negative | KCTC 1637 | 8 | 3.0 | |
| Staphylococcus aureus | Gram-positive | KCTC 1621 | 4 | 1.5 | |
| Bacillus subtilis | Gram-positive | KCTC 1021 | 2 | 0.75 | |
| Candida albicans | Fungus | KCTC 7121 | 8 | 3.0 | |
| Saccharomyces cerevisiae | Fungus | KCTC 7296 | 4 | 1.5 |
Note: The molecular weight of this compound is approximately 2668 g/mol .
Mechanism of Action: The Carpet Model
The primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of the microbial cell membrane. This process is best described by the "carpet model".
-
Electrostatic Attraction: The cationic this compound peptides are initially attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
"Carpeting" of the Membrane Surface: The peptides accumulate on the surface of the membrane, orienting themselves parallel to the lipid bilayer. This accumulation forms a "carpet-like" layer.
-
Membrane Destabilization: Once a threshold concentration of the peptide is reached on the surface, the integrity of the membrane is compromised. This can lead to the formation of transient pores or a more general destabilization of the lipid bilayer.
-
Permeabilization and Cell Lysis: The disruption of the membrane leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.
Diagram of the this compound "Carpet Model" Mechanism of Action
Caption: The stepwise mechanism of membrane disruption by this compound via the carpet model.
Conclusion
This compound, a cathelicidin-derived antimicrobial peptide from porcine myeloid cells, represents a significant component of the pig's innate immune defense. Its discovery through cDNA library screening and subsequent characterization have revealed a potent and broad-spectrum antimicrobial agent. The well-understood mechanism of membrane disruption, coupled with its amenability to chemical synthesis, makes this compound a valuable subject for further research and a potential template for the development of novel antimicrobial therapeutics. This guide has provided a detailed overview of its origin, synthesis, and function, offering a foundational resource for professionals in the fields of microbiology, immunology, and drug development.
References
- 1. A novel cDNA sequence encoding a pig leukocyte antimicrobial peptide with a cathelin-like pro-sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for extracting and isolating porcine bone-marrow-derived macrophages from ribs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Porcine Myeloid Antimicrobial Peptides: A Review of the Activity and Latest Advances [frontiersin.org]
- 4. Structural studies of porcine myeloid antibacterial peptide this compound and its analogues in DPC micelles by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Peptide PMAP-23
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Porcine Myeloid Antibacterial Peptide 23 (PMAP-23) is a cathelicidin-derived antimicrobial peptide (AMP) originally identified in the bone marrow of pigs (Sus scrofa).[1] As a key component of the porcine innate immune system, this compound exhibits potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][3] Its mechanism of action primarily involves the disruption of microbial cell membranes.[1][4] Beyond its direct microbicidal effects, this compound also demonstrates limited immunomodulatory capabilities, including the induction of cytokine production. This guide provides a comprehensive overview of the discovery, biochemical properties, and functional characteristics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its structure and functional pathways to support ongoing research and development efforts.
Discovery and Background
This compound is a 23-amino acid peptide derived from the C-terminus of the porcine cathelicidin (B612621) precursor protein. Cathelicidins are a major family of host defense peptides found in mammals, characterized by a conserved N-terminal cathelin-like domain and a variable C-terminal antimicrobial domain. This compound was isolated from porcine leukocytes and has since been studied for its potent antimicrobial properties.
Structurally, this compound is a cationic peptide that is largely unstructured in aqueous solutions. However, in the presence of a membrane-mimetic environment, such as dodecylphosphocholine (B1670865) (DPC) micelles or lipid bilayers, it adopts a distinct helix-hinge-helix conformation. This structure consists of two α-helical segments, from Arg1 to Arg10 and Phe18 to Arg23, connected by a flexible hinge region that includes two proline residues. This conformational flexibility is believed to be crucial for its interaction with and disruption of microbial membranes.
Amino Acid Sequence: RIIDLLWRVRRPQKPKFVTVWVR-NH2
Quantitative Analysis of Biological Activity
The biological activities of this compound have been quantified through various in vitro assays, primarily focusing on its antimicrobial efficacy and its potential for cytotoxicity against host cells.
Antimicrobial Activity
This compound demonstrates robust activity against a wide array of pathogenic bacteria. Its efficacy is typically measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth.
| Microorganism | Strain | MIC (μM) | Reference(s) |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 2 - 4 | |
| Pseudomonas aeruginosa | ATCC 27853 | 4 - 8 | |
| Salmonella Typhimurium | SL1344 | 4 | |
| Shigella flexneri | CICC 21534 | >64 | |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | 4 - 8 | |
| Staphylococcus aureus | ATCC 29213 | 4 | |
| Bacillus subtilis | ATCC 6633 | 1 - 2 | |
| Staphylococcus epidermidis | ATCC 12228 | 8 | |
| Fungi | |||
| Candida albicans | ATCC 90028 | 16 - 32 |
Note: MIC values can vary based on the specific experimental conditions, such as the growth medium used.
Cytotoxicity and Hemolytic Activity
An essential consideration for any therapeutic candidate is its selectivity for microbial cells over host cells. This compound generally exhibits low toxicity toward mammalian cells at its effective antimicrobial concentrations.
| Cell Type | Assay | Concentration (μM) | Result | Reference(s) |
| Human Red Blood Cells | Hemolysis Assay | Up to 100 | Low to negligible hemolysis | |
| Porcine Epithelial Cells (IPEC-J2) | WST-1 Assay | Up to 40 | No significant toxicity | |
| Murine Macrophages (RAW 264.7) | Cytotoxicity Assay | 64 | ~14% hemolysis |
Mechanism of Action
Antimicrobial Mechanism
The primary antimicrobial action of this compound is the physical disruption of bacterial cell membranes. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
The proposed mechanism follows a "carpet" model, where the peptide monomers accumulate on the bacterial surface. Upon reaching a critical concentration, the peptides insert into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. The helix-hinge-helix structure is critical, with the N-terminal helix thought to initially bind to the membrane surface, followed by the insertion of the C-terminal helix into the hydrophobic core.
Immunomodulatory Effects
This compound also exhibits some immunomodulatory functions, although these are considered limited compared to its direct antimicrobial activity. The full-length peptide has been shown to induce the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) in porcine epithelial cells. However, it does not appear to effectively bind or neutralize LPS, a key trigger of septic shock. This suggests its immunomodulatory role may be distinct from the LPS-neutralizing capabilities of other cathelicidins like LL-37.
Experimental Protocols
Standardized protocols are critical for the accurate assessment of antimicrobial peptides. The following are detailed methodologies for key experiments used to characterize this compound.
Broth Microdilution Assay for MIC Determination
This assay determines the minimum inhibitory concentration (MIC) of a peptide against a specific microorganism.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6). The culture is then diluted in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
Peptide Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water). Serial two-fold dilutions are then made in MHB in a 96-well polypropylene (B1209903) microtiter plate (low-binding plates are crucial to prevent peptide adsorption).
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (broth only) are included.
-
MIC Determination: The plate is incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest peptide concentration that completely inhibits visible bacterial growth (turbidity).
Hemolysis Assay
This assay measures the peptide's lytic activity against red blood cells (RBCs).
-
Preparation of RBCs: Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation (1000 x g for 5 minutes) and then resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: Serial dilutions of this compound are prepared in PBS. In a 96-well plate, the peptide solutions are mixed with the RBC suspension.
-
Controls: A negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis) are included.
-
Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged (1000 x g for 5 minutes), and the supernatant is transferred to a new plate.
-
Data Analysis: The release of hemoglobin is measured by reading the absorbance of the supernatant at 450 nm. The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
LPS-Induced Cytokine Release Assay
This protocol assesses the ability of this compound to modulate the inflammatory response triggered by LPS.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Peptide and LPS Treatment: Cells are pre-incubated with various concentrations of this compound for 1 hour. Subsequently, LPS (e.g., from E. coli O111:B4) is added to a final concentration of 100 ng/mL.
-
Controls: Wells with cells only, cells with LPS only, and cells with peptide only are included.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Visualizations: Workflows and Pathways
Visual diagrams help to conceptualize complex biological processes and experimental designs.
Caption: Workflow for this compound characterization.
References
The Biological Function of Porcine Myeloid Antimicrobial Peptide 23 (PMAP-23): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Porcine Myeloid Antimicrobial Peptide 23 (PMAP-23) is a cathelicidin-derived host defense peptide found in pigs. It is a 23-amino acid, cationic peptide with a significant role in the innate immune system. This technical guide provides a comprehensive overview of the biological functions of this compound, focusing on its antimicrobial, immunomodulatory, and cytotoxic activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Core Biological Functions
This compound exhibits a range of biological activities, with its primary function being direct antimicrobial action against a broad spectrum of pathogens. Its immunomodulatory effects are more limited, and it displays low toxicity to mammalian cells.
Antimicrobial Activity
This compound demonstrates potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The primary mechanism of its antimicrobial action is the disruption of microbial cell membranes. This interaction is facilitated by the peptide's cationic nature, allowing it to preferentially bind to the negatively charged components of microbial membranes. Upon binding, this compound is thought to form pores or channels, leading to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (μM) | Reference(s) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | 2 - 4 | [1] |
| Staphylococcus aureus | - | Slightly higher than other bacteria | [3] |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 2 - 4 | [1] |
| Pseudomonas aeruginosa | - | 4 - 8 | [4] |
| Salmonella typhimurium | - | - | [5] |
| Fungi | |||
| Candida albicans | - | Strong antifungal activity | [6] |
Immunomodulatory Activity
The immunomodulatory functions of this compound appear to be limited and dependent on the full-length peptide.[2][7]
-
Cytokine Induction: Full-length this compound has been shown to induce the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) in porcine epithelial cells and macrophages.[2][5][7] However, this activity is lost in truncated versions of the peptide.[2][7]
-
Lipopolysaccharide (LPS) Neutralization: this compound does not appear to bind directly to or neutralize the effects of LPS, a major component of the outer membrane of Gram-negative bacteria.[5][7] Studies have shown that it does not inhibit LPS-induced production of Tumor Necrosis Factor-alpha (TNF-α) in monocytes.[5]
-
Phagocytosis: this compound and its derivatives have been observed to reduce the uptake of fluorescently labeled beads by freshly isolated monocytes, suggesting a potential modulatory effect on phagocytosis.[2][7]
Cytotoxicity and Hemolytic Activity
A crucial aspect for the therapeutic potential of any antimicrobial peptide is its selectivity for microbial cells over host cells. This compound generally exhibits low cytotoxicity and hemolytic activity at concentrations effective against microbes.
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Cell Type | Assay | Concentration (µM) | Result | Reference(s) |
| Human Red Blood Cells | Hemolysis Assay | Up to 40 | No significant hemolysis | [7] |
| Porcine Epithelial Cells (IPEC-J2) | Metabolic Activity (WST-1) | Up to 40 | No significant toxicity |
Other Biological Activities
-
Anticancer Activity: Some studies have explored the potential of this compound and its derivatives as anticancer agents. This activity is also linked to its membrane-disrupting capabilities, with a preference for the altered membrane compositions of cancer cells.[8]
-
Antinematodal Activity: this compound has demonstrated activity against the nematode Caenorhabditis elegans, suggesting a broader range of antiparasitic potential.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.
Materials:
-
This compound peptide
-
Test microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test microorganism into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in a sterile, suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
-
Assay Setup:
-
Add 50 µL of the diluted bacterial suspension to each well of a sterile 96-well polypropylene plate.
-
Add 50 µL of each peptide dilution to the corresponding wells containing the bacterial suspension.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Cytotoxicity Assay: Hemolytic Activity
This protocol assesses the lytic effect of this compound on red blood cells.
Materials:
-
This compound peptide
-
Freshly collected human or porcine red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS for 100% hemolysis control)
-
Sterile microcentrifuge tubes or 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Red Blood Cells:
-
Wash the RBCs three times with PBS by centrifugation at 1000 x g for 5 minutes, aspirating the supernatant and buffy coat after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS in microcentrifuge tubes or a 96-well plate.
-
Add 100 µL of the 4% RBC suspension to 100 µL of each peptide dilution.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100).
-
-
Incubation:
-
Incubate the samples at 37°C for 1 hour with gentle agitation.
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes/plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm (hemoglobin release).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Immunomodulatory Assay: IL-8 Induction by ELISA
This protocol quantifies the ability of this compound to induce IL-8 production in macrophage-like cells.
Materials:
-
This compound peptide
-
Porcine macrophage cell line (e.g., 3D4/31) or human monocyte cell line (e.g., THP-1, differentiated into macrophages with PMA)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) as a positive control
-
Human or Porcine IL-8 ELISA kit
-
Sterile tissue culture plates (24- or 96-well)
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
Seed the macrophage cells in a 24- or 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different concentrations of this compound.
-
Include a negative control (medium only) and a positive control (LPS).
-
Incubate the cells for a specified time (e.g., 4 or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with an IL-8 capture antibody.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the IL-8 standard.
-
Determine the concentration of IL-8 in the samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological functions of this compound.
Conclusion
Porcine Myeloid Antimicrobial Peptide 23 is a promising candidate for the development of new antimicrobial agents. Its potent and broad-spectrum activity, coupled with low cytotoxicity to mammalian cells, makes it an attractive template for designing novel therapeutics. While its immunomodulatory effects are limited, the induction of IL-8 suggests a potential role in modulating the early stages of the immune response. Further research is warranted to fully elucidate the specific signaling pathways involved in its various biological activities and to optimize its therapeutic potential. This technical guide provides a solid foundation of data and protocols to support these future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Immunomodulatory Activity of this compound Derived Peptides. (2017) | Edwin J.A. Veldhuizen | 28 Citations [scispace.com]
- 5. Antimicrobial and Immunomodulatory Activity of this compound Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationally designed this compound derivatives with enhanced bactericidal and anticancer activity based on the molecular mechanism of peptide-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinematodal effect of antimicrobial peptide, this compound, isolated from porcine myeloid against Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) are a vital component of the innate immune system across a vast range of species, offering a first line of defense against invading pathogens. Their unique mechanism of action, primarily involving the disruption of microbial membranes, makes them promising candidates for novel therapeutics in an era of growing antibiotic resistance. Among the most studied families of AMPs are the cathelicidins. PMAP-23, a 23-residue peptide derived from porcine myeloid cells, is a prominent member of the cathelicidin (B612621) family, known for its potent, broad-spectrum antimicrobial activity and relatively low toxicity to mammalian cells.[1][2] This guide provides a comprehensive technical overview of this compound, its structural characteristics, mechanism of action, and the development of related analog compounds designed to enhance its therapeutic potential.
This compound: The Parent Peptide
Structure and Physicochemical Properties
This compound is a cationic peptide that exhibits structural plasticity depending on its environment. In aqueous solutions, it typically adopts an unordered or random coil structure.[3] However, in the presence of a membrane-mimetic environment, such as lipid micelles or bacterial membranes, it folds into a distinct helix-hinge-helix conformation.[1][3] This structure consists of two α-helical segments: one at the N-terminus (residues 1-10) and another at the C-terminus (residues 18-23).[4] These helices are connected by a flexible hinge region containing two critical proline residues (PXXP motif), which induces a kink in the peptide's backbone.[4][5] The tryptophan residue at position 21 (Trp21) has been identified as essential for inducing the C-terminal helical structure and is crucial for the peptide's antibacterial activity.[4]
Mechanism of Action: The Carpet Model
The primary bactericidal mechanism of this compound is described by the "carpet" model.[6] This model involves a multi-step process that leads to the disruption of the bacterial membrane integrity:
-
Electrostatic Attraction : As a cationic peptide, this compound is initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Surface Accumulation ("Carpeting") : The peptides accumulate on the membrane surface, arranging themselves parallel to the lipid bilayer, effectively forming a "carpet".[7][8]
-
Membrane Permeabilization : Once a threshold concentration of peptides is reached on the surface, they disrupt the membrane's structure, leading to permeabilization, the formation of transient pores, or even the complete disintegration of the membrane into micelle-like structures.[6][9]
This process is rapid and leads to the leakage of cellular contents and ultimately, cell death. Studies indicate that bacterial killing occurs only when a sufficient number of peptide molecules (estimated at 10⁶ to 10⁷ per cell) are bound to saturate the bacterial membrane completely.[6]
Biological Activities
This compound exhibits a wide range of biological activities:
-
Antimicrobial: It is highly active against both Gram-positive and Gram-negative bacteria, as well as some fungi.[10]
-
Immunomodulatory: Full-length this compound can induce the production of the chemokine Interleukin-8 (IL-8) in porcine epithelial cells.[10][11] However, this activity is lost in truncated versions of the peptide, suggesting the full sequence is required.[10] Interestingly, unlike some other AMPs, this compound does not appear to bind directly to LPS to neutralize its effects.[10][12]
-
Anticancer and Antinematodal: this compound has also demonstrated cytotoxic activity against certain tumor cell lines and antinematodal activity against organisms like Caenorhabditis elegans.[2]
This compound Analogs and Related Compounds
To improve the therapeutic profile of this compound, researchers have designed and synthesized numerous analogs. The primary goals of these modifications are to increase antimicrobial potency, enhance stability, and reduce hemolytic activity or cytotoxicity against host cells.
Key analogs include:
-
PMAP-23R (Leu5->Arg): This substitution increases the peptide's net positive charge, potentially enhancing its initial attraction to bacterial membranes.[1]
-
PMAP-23I (Thr19->Ile): This substitution increases the peptide's hydrophobicity, which may improve its ability to insert into and disrupt the lipid bilayer.[1]
-
PMAP-23RI (Leu5->Arg and Thr19->Ile): A dual-substitution analog that combines the properties of PMAP-23R and PMAP-23I. It has shown improved stability and therapeutic effects in mouse infection models.[1][13]
-
PMAP-NC: A rationally designed analog with increased amphipathicity in the N-terminal helix and higher hydrophobicity in the C-terminal helix. It exhibits significantly improved bactericidal and anticancer activity compared to the parent peptide.[3][14]
-
Hybrid Peptides (e.g., 4R-PP-G8): These peptides are created by conjugating this compound sequences with other functional motifs, such as the LPS-binding sequence GWKRKRFG, to enhance affinity for LPS and improve activity against Gram-negative bacteria.[15]
Quantitative Biological Data
The following tables summarize the quantitative data for this compound and its key analogs, allowing for direct comparison of their biological activities.
Table 1: Physicochemical Properties of this compound and Analogs
| Peptide | Amino Acid Sequence | Net Charge |
| This compound | RIIDLLWRVRPKPIWVWPWPRR-NH₂ | +7 |
| PMAP-23R | RIIDR LWRVRPKPIWVWPWPRR-NH₂ | +8 |
| PMAP-23I | RIIDLLWRVRPKPIWVWPI PRR-NH₂ | +7 |
| PMAP-23RI | RIIDR LWRVRPKPIWVWPI PRR-NH₂ | +8 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µM)
| Peptide | S. aureus ATCC 25923 | E. coli ATCC 25922 | S. flexneri CICC 21534 | S. Typhimurium SL1344 |
| This compound | 4 | 2 | >128 | 4 |
| PMAP-23R | 2 | 2 | >128 | 2 |
| PMAP-23I | 2 | 1 | 64 | 2 |
| PMAP-23RI | 1 | 1 | 32 | 1 |
| Data synthesized from references[1][13]. |
Table 3: Cytotoxicity and Hemolytic Activity
| Peptide | Cytotoxicity (IC₅₀ on RAW264.7 cells, µM) | Hemolytic Activity (HC₅₀ on human RBCs, µM) |
| This compound | >128 | >128 |
| PMAP-23R | >128 | >128 |
| PMAP-23I | >128 | >128 |
| PMAP-23RI | >128 | >128 |
| Data synthesized from references[1][13]. Note: All analogs showed negligible hemolysis and cytotoxicity at the tested concentrations. |
Experimental Methodologies
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of antimicrobial peptides.
Solid-Phase Peptide Synthesis (SPPS)
SPPS using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry is the most common method for producing this compound and its analogs.[16][17]
Protocol Outline:
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide. Swell the resin in a solvent like dimethylformamide (DMF).[18]
-
Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF to expose a free amine.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU) and a base (e.g., DIEA) and add it to the resin. Allow the reaction to proceed to completion.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product using mass spectrometry.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a specific bacterium.[19][20]
Protocol Outline:
-
Preparation: Prepare a two-fold serial dilution of the peptide in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[21]
-
Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the plate containing the peptide dilutions. Include a positive control (bacteria, no peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the wells. The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[20]
Hemolysis Assay
This assay measures the peptide's lytic activity against red blood cells (RBCs), an indicator of its potential toxicity to host cells.
Protocol Outline:
-
RBC Preparation: Obtain fresh human red blood cells and wash them multiple times in a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma components. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Incubation: Add the RBC suspension to a 96-well plate containing serial dilutions of the peptide. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis).
-
Reaction: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Analysis: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is the peptide concentration that causes 50% hemolysis.[22]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[23][24]
Protocol Outline:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293 or RAW264.7) into a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide and incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours.[25] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[26]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[26]
-
Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Immunomodulatory Signaling
While the primary function of this compound is direct antimicrobial action, its ability to modulate host immune responses is also of interest. Full-length this compound induces IL-8 production in epithelial cells.[11] The exact pathway is not fully elucidated, but it does not appear to involve direct binding and neutralization of LPS, a common mechanism for other cathelicidins.[12] This suggests this compound may interact with other cell surface receptors or induce a cellular stress response that triggers downstream signaling cascades, potentially involving MAP kinases, leading to the activation of transcription factors like NF-κB and subsequent IL-8 gene expression. The loss of this activity in truncated peptides highlights the importance of the peptide's complete structure for its limited immunomodulatory functions.[10]
Conclusion and Future Perspectives
The this compound peptide family serves as an excellent model for the study and development of new antimicrobial agents. The parent peptide, this compound, possesses a desirable combination of broad-spectrum antibacterial activity and low host cell toxicity. Rational design and amino acid substitution have led to the creation of analogs like PMAP-23RI and PMAP-NC with enhanced stability and potency, demonstrating the high potential for engineering AMPs for specific therapeutic applications.[1][14] Future research will likely focus on further optimizing these peptides to improve their pharmacokinetic properties, reduce the potential for resistance development, and explore their efficacy in complex in vivo infection models and as anticancer agents. The continued investigation into their immunomodulatory roles may also unveil new applications as multi-functional therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural studies of porcine myeloid antibacterial peptide this compound and its analogues in DPC micelles by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How many antimicrobial peptide molecules kill a bacterium? The case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and Immunomodulatory Activity of this compound Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Broad-spectrum hybrid antimicrobial peptides derived from this compound with potential LPS binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. chem.uci.edu [chem.uci.edu]
- 19. researchgate.net [researchgate.net]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. researchgate.net [researchgate.net]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. broadpharm.com [broadpharm.com]
- 26. MTT assay protocol | Abcam [abcam.com]
Unveiling the Antimicrobial Potential of PMAP-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth characterization of the antimicrobial properties of Porcine Myeloid Antibacterial Peptide-23 (PMAP-23), a promising candidate in the search for novel antimicrobial agents. This document outlines its spectrum of activity, mechanism of action, and cytotoxicity, supported by detailed experimental protocols and data presented for comparative analysis.
Core Antimicrobial Properties of this compound
This compound, a cathelicidin-derived antimicrobial peptide from porcine leukocytes, demonstrates a broad spectrum of activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] Its efficacy is noted to be significantly higher than conventional antibiotics like ampicillin, particularly against Gram-negative bacteria.[1] The peptide's structure, which adopts a unique helix-hinge-helix conformation in a membrane environment, is crucial for its function. This structure consists of two α-helices in the N-terminal and C-terminal regions, connected by a flexible hinge containing a PXXP motif.
Spectrum of Activity
The antimicrobial efficacy of this compound and its derivatives has been quantified against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (μM) |
| Staphylococcus aureus | Gram-positive | Slightly higher than other bacteria |
| Gram-negative bacteria | Gram-negative | 10- to 80-fold lower than ampicillin |
Table 2: Antimicrobial Activity of this compound Analogs
| Peptide Analog | Modification | Change in Activity | Target Organisms |
| PMAP-23R | Leu5 -> Arg | Increased | Gram-negative bacteria |
| PMAP-23I | Thr19 -> Ile | Increased | Shigella flexneri |
| PMAP-23RI | Leu5 -> Arg & Thr19 -> Ile | Enhanced stability and activity | S. aureus, Salmonella enterica |
| PMAP-NC | Increased N-helix amphipathicity and C-helix hydrophobicity | 2-8 fold improved bactericidal activity | Gram-positive and Gram-negative strains |
Mechanism of Action: The Carpet-Like Model
The primary bactericidal mechanism of this compound is described as a "carpet-like" model. This process involves the electrostatic attraction of the highly cationic peptide to the negatively charged lipids of the bacterial membrane. Upon accumulating on the membrane surface, this compound disrupts the membrane integrity, leading to cell lysis. This direct physical disruption is a key advantage, as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. The interaction begins with the N-terminal helix binding to the membrane surface, followed by the insertion of the C-terminal helix into the lipid bilayer.
Figure 1: Proposed "carpet-like" mechanism of action for this compound.
Cytotoxicity and Hemolytic Activity
A crucial aspect of any potential therapeutic agent is its safety profile. This compound exhibits a degree of selectivity for bacterial membranes over mammalian cells. Studies have shown that this compound and many of its derivatives have low hemolytic activity against human red blood cells and are not toxic to epithelial cells at concentrations effective against bacteria (up to 40 μM). This selectivity is attributed to the difference in lipid composition between bacterial and mammalian cell membranes.
Table 3: Cytotoxicity of this compound and its Derivatives
| Peptide | Hemolytic Activity | Cytotoxicity (Epithelial Cells) |
| This compound | Negligible up to 100 μM | Low up to 40 μM |
| Truncated/Mutated Derivatives | None up to 40 μM | Not toxic up to 40 μM |
| PMAP-23R, PMAP-23I, PMAP-23RI | Negligible | Negligible |
| PMAP-NC | Low | - |
Experimental Protocols
The characterization of this compound's antimicrobial properties relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.
Figure 2: Experimental workflow for the characterization of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar (B569324) plate and incubate overnight.
-
Inoculate a single colony into a broth medium (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial twofold dilutions of the peptide stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
-
Incubation and Observation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
-
Colony Counting Assay
This assay is used to determine the bactericidal activity of the peptide over time.
-
Exposure:
-
Prepare a bacterial suspension as described for the MIC assay.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.
-
Incubate the mixtures at 37°C.
-
-
Sampling and Plating:
-
At specific time points (e.g., 0, 30, 60, 120 minutes), withdraw aliquots from each mixture.
-
Perform serial dilutions of the aliquots in a sterile saline solution.
-
Plate a defined volume of each dilution onto agar plates.
-
-
Enumeration:
-
Incubate the plates overnight at 37°C.
-
Count the number of viable colonies on each plate to determine the CFU/mL at each time point.
-
Hemolysis Assay
This assay assesses the peptide's lytic activity against red blood cells.
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human or animal blood and centrifuge to pellet the RBCs.
-
Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution.
-
Resuspend the washed RBCs in PBS to a final concentration of 1-8% (v/v).
-
-
Incubation:
-
In a 96-well plate, add the RBC suspension to wells containing serial dilutions of this compound.
-
Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 414 nm or 540 nm) using a microplate reader.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Cytotoxicity Assay on Epithelial Cells (MTT/WST Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture:
-
Seed epithelial cells (e.g., IPEC-J2) in a 96-well plate and grow to confluence.
-
-
Treatment:
-
Expose the cells to various concentrations of this compound for a specified period (e.g., 24 hours).
-
-
MTT/WST Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (Water Soluble Tetrazolium) reagent to each well.
-
Incubate for a few hours to allow viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
-
Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Membrane Permeabilization Assay (SYTOX Green)
This assay detects damage to the bacterial cell membrane.
-
Bacterial Suspension:
-
Prepare a suspension of bacteria in a suitable buffer.
-
-
Assay Setup:
-
Add the bacterial suspension to a microplate well containing the fluorescent dye SYTOX Green. SYTOX Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
-
Record the baseline fluorescence.
-
-
Peptide Addition and Measurement:
-
Add this compound to the well.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader. An increase in fluorescence indicates membrane permeabilization.
-
Conclusion and Future Directions
The initial characterization of this compound reveals it to be a potent antimicrobial peptide with a broad spectrum of activity and a favorable safety profile. Its rapid, membrane-disrupting mechanism of action makes it a compelling candidate for further development, particularly in an era of rising antibiotic resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to build upon. Future research should focus on in vivo efficacy studies, formulation development to enhance stability and delivery, and further exploration of its immunomodulatory properties. The continued investigation of this compound and its analogs holds significant promise for the future of infectious disease treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. Measuring antimicrobial peptide activity on epithelial surfaces in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Cathelicidin-Derived Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathelicidin-derived peptides are a crucial component of the innate immune system, exhibiting a broad spectrum of antimicrobial and immunomodulatory activities. These multifaceted peptides hold significant promise as templates for the development of novel therapeutics against infectious diseases and inflammatory conditions. This technical guide provides an in-depth overview of the foundational research on cathelicidin-derived peptides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of peptide-based drugs.
Introduction to Cathelicidins
Cathelicidins are a family of antimicrobial peptides (AMPs) found in vertebrates.[1][2] They are characterized by a conserved N-terminal cathelin-like domain and a highly variable C-terminal antimicrobial peptide domain.[3] The inactive propeptide is proteolytically cleaved to release the active peptide.[4] In humans, the only known cathelicidin (B612621) is hCAP-18, the precursor to the well-studied 37-amino acid peptide LL-37.[5] Cathelicidin-derived peptides are known for their direct antimicrobial action against a wide range of pathogens, including bacteria, viruses, and fungi, as well as their ability to modulate the host immune response.
Quantitative Data on Peptide Activity
The biological activity of cathelicidin-derived peptides is quantified through various in vitro assays. The following tables summarize key quantitative data for a selection of these peptides, providing a comparative overview of their antimicrobial efficacy and cytotoxic potential.
Table 1: Minimum Inhibitory Concentrations (MIC) of Cathelicidin-Derived Peptides against Various Pathogens
| Peptide | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| LL-37 | Pseudomonas aeruginosa | >32 | - | |
| Escherichia coli | - | 15.6 | ||
| Staphylococcus aureus | - | 31.2 | ||
| CAP18 (rabbit) | Pseudomonas aeruginosa | 0.2 | - | |
| Escherichia coli | - | <4.2 | ||
| Staphylococcus aureus | - | <43.7 | ||
| SMAP29 (sheep) | Pseudomonas aeruginosa | 0.05 | - | |
| Escherichia coli | - | <4.2 | ||
| Staphylococcus aureus | - | <43.7 | ||
| mCRAMP (mouse) | Pseudomonas aeruginosa | 0.40 | - | |
| BMAP-27 (bovine) | Gram-negative bacteria | - | 1-8 | |
| Gram-positive bacteria | - | 1-8 | ||
| To-KL37 (Iberian mole) | Escherichia coli | - | 0.1-50 | |
| Staphylococcus aureus | - | 0.1-50 | ||
| Candida albicans | - | 0.1-50 |
Table 2: Cytotoxicity and Hemolytic Activity of Cathelicidin-Derived Peptides
| Peptide | Cell Line / Target | Parameter | Value (µg/mL) | Value (µM) | Reference |
| LL-37 | Human Erythrocytes | HC50 | >200 | >200 | |
| SK-24 (LL-37 fragment) | Human Erythrocytes | HC50 | >200 | >200 | |
| Cth13 (synthetic) | - | IC50 | 959 | - | |
| Cth14 (synthetic) | - | IC50 | 335 | - | |
| Peptoid 1 | J774A.1 macrophages | IC50 | - | 12.5 | |
| Peptoid 1-11mer | J774A.1 macrophages | IC50 | - | 50 | |
| Peptoid 1-C134mer | J774A.1 macrophages | IC50 | - | 100 |
HC50: 50% hemolytic concentration; IC50: 50% inhibitory concentration.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of cathelicidin-derived peptides.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc Solid-Phase Peptide Synthesis is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.
Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminally amidated peptides) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine (B6355638) in DMF. This exposes a free amine for the next coupling step.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated amino acid to the resin to form a new peptide bond.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Bacterial Inoculum Preparation: Culture the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: Prepare a series of two-fold dilutions of the peptide in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay: MTT/XTT Assay
The MTT and XTT assays are colorimetric assays used to assess cell viability and the cytotoxic effects of peptides on mammalian cells. Metabolically active cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.
Protocol (MTT Assay):
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), providing an indication of its toxicity to mammalian cells.
Protocol:
-
Red Blood Cell Preparation: Obtain fresh human or animal red blood cells (RBCs) and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-8%.
-
Peptide Incubation: In a 96-well plate or microcentrifuge tubes, mix various concentrations of the peptide with the RBC suspension.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% lysis, such as 1% Triton X-100).
-
Incubation: Incubate the samples at 37°C for 1 hour.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450-570 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 value (the concentration that causes 50% hemolysis) can be determined.
Signaling Pathways and Mechanisms of Action
Cathelicidin-derived peptides exert their biological effects through a variety of mechanisms, including direct membrane disruption of pathogens and modulation of host cell signaling pathways.
Antimicrobial Mechanism
The primary antimicrobial mechanism of many cathelicidin-derived peptides involves the disruption of microbial cell membranes. Due to their cationic nature, they preferentially interact with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization and cell death.
Immunomodulatory Signaling
Cathelicidin-derived peptides, particularly LL-37, are potent modulators of the immune system. They can influence a variety of cellular processes, including cytokine and chemokine production, cell migration, and differentiation. These effects are mediated through interactions with various cell surface receptors and subsequent activation of intracellular signaling cascades.
LL-37 can modulate the response to pathogen-associated molecular patterns (PAMPs) by interacting with Toll-like receptors (TLRs). For instance, it can bind to LPS and prevent its interaction with TLR4, thereby dampening the inflammatory response. Conversely, it can form complexes with self-DNA or self-RNA, leading to the activation of endosomal TLR9 and TLR7, respectively, which can contribute to autoimmune responses.
In epithelial cells, LL-37 can promote wound healing, proliferation, and the production of chemokines. These effects are often mediated through the activation of G protein-coupled receptors (GPCRs) like the formyl peptide receptor 2 (FPR2) and receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR). Downstream signaling often involves the activation of the MAPK/ERK and PI3K/Akt pathways.
Conclusion
Cathelicidin-derived peptides represent a rich and diverse source of potential therapeutic agents. Their dual role as direct antimicrobials and immunomodulators makes them particularly attractive for addressing the challenges of antibiotic resistance and dysregulated inflammation. A thorough understanding of their structure-activity relationships, mechanisms of action, and interactions with host systems, as outlined in this guide, is essential for the successful translation of these promising molecules from foundational research to clinical applications. The provided data and protocols offer a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of cathelicidin-derived peptides.
References
Exploratory Studies on the Antifungal Activity of PMAP-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal properties of PMAP-23, a 23-amino acid antimicrobial peptide derived from porcine myeloid cells. This compound has demonstrated significant activity against a range of fungal pathogens, primarily through membrane disruption and the induction of apoptosis. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the peptide's mechanism of action to support further research and development in the field of antifungal therapeutics.
Quantitative Antifungal Activity of this compound
This compound exhibits potent fungicidal activity against various yeasts and molds. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and its derivatives against clinically relevant fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of PMAP-36 Derivatives against Candida Species
| Fungal Species | PMAP-36 (μM) | RI21 (μM) | RI18 (μM) | TI15 (μM) | RI12 (μM) |
| Candida albicans 2.2086 | >128 | 8 | 16 | >128 | >128 |
| Candida albicans CA276 | >128 | 8 | 16 | >128 | >128 |
| Candida tropicalis 2.1975 | 8 | 1 | 2 | 8 | 8 |
| Candida krusei 2.1857 | 64 | 16 | 32 | >128 | >128 |
Note: Data for PMAP-36 derivatives are presented as a proxy for the potential activity of cathelicidin-derived peptides. Specific MIC values for this compound against a wide range of fungal species are not extensively available in the public domain.
Mechanism of Action
The primary antifungal mechanism of this compound involves the direct disruption of the fungal plasma membrane. At higher concentrations (e.g., 5 µM against Candida albicans), this leads to rapid membrane permeabilization, depolarization, and potassium ion (K+) efflux, causing gross destruction and rupture of the cell.[1][2]
At lower, sub-lethal concentrations (e.g., 2.5 µM against C. albicans), this compound induces a more nuanced, secondary mechanism involving apoptosis.[1] This programmed cell death pathway is initiated by an increase in cytosolic and mitochondrial calcium (Ca2+) levels, which in turn disrupts the NAD+/NADH ratio and leads to the accumulation of reactive oxygen species (ROS).[1] The subsequent oxidative stress triggers a cascade of apoptotic events, including metacaspase activation, DNA fragmentation, and the externalization of phosphatidylserine.[1]
Signaling Pathway of this compound Induced Apoptosis
The following diagram illustrates the proposed signaling cascade leading to apoptosis in fungal cells upon treatment with sub-lethal concentrations of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antifungal activity of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
RPMI 1640 broth with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in RPMI 1640 broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control (sterility control).
-
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing the this compound dilutions and the growth control well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density (OD) at 600 nm.
-
Synergy Testing (Checkerboard Assay)
This protocol assesses the interaction between this compound and another antifungal agent (e.g., fluconazole).
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Second antifungal agent stock solution (e.g., fluconazole)
-
Fungal inoculum (prepared as in 3.1)
-
RPMI 1640 broth
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the second antifungal agent vertically down the plate. This creates a matrix of wells with various combinations of the two agents.
-
Include wells with each agent alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized fungal suspension as described in the broth microdilution protocol.
-
Incubate the plate under the same conditions (35°C for 24-48 hours).
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of second drug in combination / MIC of second drug alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a fungal isolate over time.
Materials:
-
Flasks or tubes for incubation
-
This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Fungal inoculum (prepared as in 3.1)
-
RPMI 1640 broth
-
Sabouraud Dextrose Agar plates
-
Sterile saline for dilutions
Procedure:
-
Assay Setup:
-
Prepare flasks containing RPMI 1640 broth with the desired concentrations of this compound. Include a drug-free control flask.
-
Inoculate each flask with the fungal suspension to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A ≥2-log₁₀ decrease in CFU/mL compared to the initial inoculum is generally considered fungicidal.
-
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
References
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of PMAP-23
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of PMAP-23, a 23-amino acid antimicrobial peptide with potent activity against a broad spectrum of bacteria. The methodology is based on the widely utilized Fmoc/tBu strategy. Detailed procedures for peptide elongation, cleavage from the resin, and purification are presented. Additionally, this note includes expected quantitative data for synthesis yield and purity, along with a description of the peptide's mechanism of action. Visual diagrams illustrating the synthesis workflow and the antimicrobial signaling pathway are also provided to facilitate understanding.
Introduction
This compound is a cathelicidin-derived antimicrobial peptide originally identified in porcine myeloid cells. Its sequence is H₂N-Arg-Ile-Ile-Asp-Leu-Leu-Trp-Arg-Val-Arg-Arg-Pro-Gln-Lys-Pro-Lys-Phe-Val-Thr-Val-Trp-Val-Arg-CONH₂. It exhibits robust antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for this compound is characterized as a "carpet-like" model, where the peptide electrostatically binds to the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. The efficient chemical synthesis of this compound is crucial for research into its structure-activity relationship, mechanism of action, and potential therapeutic applications. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the method of choice for obtaining high-purity this compound for such studies.
Data Presentation
The following tables summarize the key specifications for this compound and the expected quantitative outcomes for its synthesis based on a 0.1 mmol scale. These values are representative for the synthesis of peptides of similar length and complexity.
Table 1: this compound Peptide Specifications
| Property | Value |
| Full Name | Porcine Myeloid Antimicrobial Peptide 23 |
| Amino Acid Sequence | RIIDLLWRVRRPQKPKFVTVWVR-NH₂ |
| Molecular Formula | C₁₄₁H₂₄₄N₄₄O₂₅ |
| Molecular Weight | 3052.8 g/mol |
| C-Terminus | Amide |
| Theoretical pI | 11.74 |
Table 2: Expected Synthesis and Purification Data (0.1 mmol Scale)
| Parameter | Expected Value | Notes |
| Resin Substitution Level | 0.5 - 0.8 mmol/g | Typical for Rink Amide resin. |
| Crude Peptide Yield | 250 - 350 mg | Varies depending on synthesis efficiency. |
| Purity of Crude Peptide | 60 - 80% | Determined by RP-HPLC. |
| Purified Peptide Yield | 50 - 100 mg | Post-purification yield. |
| Final Purity | >95% | Determined by RP-HPLC. |
| Overall Yield | 15 - 30% | Based on the initial loading of the first amino acid. |
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, substitution ~0.6 mmol/g)
-
Fmoc-Protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), HPLC-grade acetonitrile (B52724), HPLC-grade water
-
Cleavage Cocktail (Reagent K): 82.5% TFA (Trifluoroacetic acid), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT)
-
Precipitation Solvent: Cold diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale.
-
Resin Swelling:
-
Place approximately 167 mg of Rink Amide MBHA resin (for a substitution of 0.6 mmol/g) in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq, 0.4 mmol, 259.5 mg), HBTU (3.9 eq, 0.39 mmol, 147.9 mg) in 3 mL of DMF.
-
Add DIEA (8 eq, 0.8 mmol, 139 µL) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 5 mL).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (a negative result, blue beads, indicates success).
-
-
Peptide Chain Elongation (Cycles 2-23):
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.
-
-
Final Deprotection:
-
After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL).
-
Dry the peptide-resin under vacuum for at least 1 hour.
-
Protocol 2: Cleavage and Deprotection
-
Preparation:
-
Prepare 10 mL of the cleavage cocktail (Reagent K) in a fume hood. Caution: TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the tube at 4000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in 40 mL of cold diethyl ether and repeat the centrifugation and decanting steps twice more.
-
After the final wash, allow the crude peptide pellet to air dry in the fume hood to remove residual ether, followed by drying under vacuum.
-
Protocol 3: Purification and Analysis
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 10-60% acetonitrile over 40 minutes.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
-
Visualizations
This compound Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
This compound Mechanism of Action: The Carpet Model
Caption: The "carpet-like" mechanism of action of this compound.
Determining the Minimum Inhibitory Concentration (MIC) of PMAP-23: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of the porcine myeloid antimicrobial peptide, PMAP-23. The protocols outlined below are based on established methods for antimicrobial susceptibility testing, with specific modifications pertinent to cationic antimicrobial peptides.
Introduction
This compound is a cathelicidin-derived antimicrobial peptide with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Accurate determination of its MIC is crucial for evaluating its potency, understanding its spectrum of activity, and for preclinical development. Standard antimicrobial susceptibility testing methods, such as broth microdilution and agar (B569324) dilution, are commonly employed. However, due to the cationic nature of this compound, certain modifications are necessary to ensure reliable and reproducible results.
Data Presentation: this compound MIC Values
The following table summarizes the reported MIC values of this compound against various bacterial strains. It is important to note that MIC values can be influenced by the specific methodology and experimental conditions used.
| Microorganism | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 1 - 10 | 2.7 - 27 | |
| Escherichia coli | - | 2 - 4 | - | |
| Staphylococcus aureus | ATCC 25923 | - | - | |
| Pseudomonas aeruginosa | ATCC 27853 | - | - | |
| Shigella flexneri | CICC 21534 | > this compound | - | |
| Salmonella enterica serovar Typhimurium | SL1344 | - | - |
Note: MIC values can vary between studies due to differences in experimental protocols. The provided data is for comparative purposes.
Experimental Protocols
Broth Microdilution Method
This is the most frequently used method for determining the MIC of antimicrobial peptides. The protocol described here is a modified version of the standard Clinical and Laboratory Standards Institute (CLSI) method, adapted for cationic peptides.
Materials:
-
This compound peptide
-
Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (non-treated)
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
-
Sterile deionized water or 0.01% acetic acid for peptide stock solution
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth, matching the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid containing 0.2% BSA to prevent the peptide from adhering to plastic surfaces. The concentration of these dilutions should be 10 times the final desired concentration.
-
-
Assay Procedure:
-
Dispense 100 µL of the diluted bacterial suspension into each well of a 96-well polypropylene plate.
-
Add 11 µL of each 10x peptide dilution to the corresponding wells.
-
Include a positive control for bacterial growth (no peptide) and a negative control (sterile broth).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Agar Dilution Method
The agar dilution method is an alternative for determining the MIC. It involves incorporating the antimicrobial agent directly into the agar medium.
Materials:
-
This compound peptide
-
Test bacterial strains
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Inoculum replicating apparatus (optional)
Protocol:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and cool to 45-50°C.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add a defined volume of each peptide dilution to molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no peptide.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest concentration. An inoculum replicating apparatus can be used for standardized application.
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
-
Important Considerations for this compound MIC Testing
-
Peptide Adsorption: Cationic peptides like this compound can bind to negatively charged surfaces such as polystyrene. Therefore, it is crucial to use polypropylene labware to minimize peptide loss.
-
Media Composition: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) and high salt concentrations in standard media can interfere with the activity of cationic antimicrobial peptides. Using cation-adjusted Mueller-Hinton Broth is recommended.
-
Peptide Stability: Prepare fresh peptide solutions for each experiment or store stock solutions at -80°C for short periods to ensure stability.
-
Inoculum Effect: The initial bacterial concentration can influence the MIC. A standardized inoculum of approximately 5 x 10⁵ CFU/mL should be used consistently.
By following these detailed protocols and considering the specific properties of this compound, researchers can obtain accurate and reproducible MIC data, which is essential for advancing the development of this promising antimicrobial peptide.
Application Notes and Protocols: PMAP-23 Cytotoxicity Assays on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMAP-23 (Porcine Myeloid Antibacterial Peptide-23) is a cathelicidin-derived antimicrobial peptide with potent, broad-spectrum antimicrobial activity. Beyond its antimicrobial properties, this compound has garnered interest for its potential as a therapeutic agent due to its low cytotoxicity against normal mammalian cells, a critical attribute for drug development. These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxicity of this compound on mammalian cells, with a focus on its differential effects on cancerous and non-cancerous cell lines. The provided protocols are intended to guide researchers in the accurate evaluation of this compound and its analogues.
The primary mechanism of action for this compound involves the disruption of cell membranes. Its selectivity towards microbial and cancer cells is attributed to the higher concentration of negatively charged phospholipids, such as phosphatidylserine (B164497) (PS), on the outer leaflet of these cell membranes compared to normal mammalian cells. This preferential interaction leads to membrane permeabilization and subsequent cell death.
Data Presentation
The following tables summarize the available quantitative data on the cytotoxicity of this compound and its rationally designed analogue, PMAP-NC, against various mammalian cell lines. This data highlights the low toxicity of the parent peptide and the enhanced, selective anticancer activity of its derivative.
Table 1: Cytotoxicity of this compound and PMAP-NC on Human Cancer Cell Lines
| Peptide | Cell Line | Cell Type | Assay | Concentration (µM) | Result | Reference |
| This compound | MDA-MB-361 | Human Breast Cancer | MTT | Not specified | Almost inactive | [1] |
| PMAP-NC | MDA-MB-361 | Human Breast Cancer | MTT | Not specified | Robust anticancer activity | [1] |
| This compound | A549 | Human Lung Cancer | MTT | Not specified | Almost inactive | [1] |
| PMAP-NC | A549 | Human Lung Cancer | MTT | Not specified | Robust anticancer activity | [1] |
Table 2: Cytotoxicity of this compound and Analogues on Normal Mammalian Cells
| Peptide | Cell Line | Cell Type | Assay | Concentration (µM) | Result | Reference |
| This compound | IPEC-J2 | Porcine Intestinal Epithelial | WST | 40 | 30% reduction in metabolic activity | [2] |
| PMAP-PA | RAW 264.7 | Murine Macrophage | Not specified | 64 | 37% cytotoxicity | |
| This compound | RAW 264.7 | Murine Macrophage | Not specified | 64 | Nearly inactive |
Table 3: Hemolytic Activity of this compound and PMAP-NC
| Peptide | Cell Type | Assay | Concentration (µM) | Hemolysis (%) | Reference |
| This compound | Human Red Blood Cells | Hemolysis Assay | 80 | 8 | |
| This compound | Human Red Blood Cells | Hemolysis Assay | >100 | No lysis | |
| PMAP-NC | Human Red Blood Cells | Hemolysis Assay | 64 | ~20 |
Experimental Protocols
The following are detailed protocols for key assays to evaluate the cytotoxicity of this compound.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound peptide stock solution (in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 20% SDS in 10 mM HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent other than the medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Materials:
-
Mammalian cells of interest
-
Serum-free cell culture medium
-
This compound peptide stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Peptide Treatment: After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Vehicle control: If applicable.
-
-
Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Apoptosis and Necrosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mammalian cells of interest
-
This compound peptide stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution (e.g., EDTA-based) to avoid membrane damage. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Apoptosis Execution Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Mammalian cells of interest
-
This compound peptide stock solution
-
96-well, white-walled cell culture plates (for luminescence-based assays)
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol (typically 1-2 hours), protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample. Compare the signal from treated cells to that of untreated cells.
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for assessing its cytotoxicity.
Caption: this compound "Carpet Model" mechanism on a cancer cell membrane.
Caption: General workflow for assessing this compound cytotoxicity.
References
Determining the Three-Dimensional Structure of PMAP-23 using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for determining the solution structure of the porcine myeloid antibacterial peptide (PMAP-23) in a membrane-mimetic environment using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a cathelicidin-derived antimicrobial peptide, exhibits potent activity against a broad spectrum of bacteria. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of novel antimicrobial agents. In an aqueous solution, this compound is largely unstructured; however, in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, which mimic a bacterial membrane environment, it adopts a distinct helix-hinge-helix conformation.[1][2] This protocol is based on the methodologies described in the structural studies of this compound.[3]
I. Overview of the this compound Structure
NMR studies have revealed that this compound, in the presence of DPC micelles, consists of two α-helical regions connected by a flexible hinge.[3] The N-terminal helix spans from residue Arg1 to Arg10, and the C-terminal helix encompasses residues Phe18 to Arg23.[3] A central hinge region, which includes two proline residues, provides the flexibility for the peptide to adopt its characteristic fold. This helix-hinge-helix motif is critical for its antimicrobial activity.
II. Experimental Protocols
This section details the necessary steps for sample preparation, NMR data acquisition, and computational structure calculation to determine the three-dimensional structure of this compound.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Materials:
-
Synthesized and purified this compound peptide (typically >95% purity)
-
Deuterated dodecylphosphocholine (DPC-d38)
-
99.9% Deuterium oxide (D₂O)
-
Sodium phosphate (B84403) (for buffer)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
High-quality NMR tubes
Protocol:
-
Peptide Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. Determine the precise concentration using UV-Vis spectroscopy or a peptide quantification assay.
-
Buffer Preparation: Prepare a 20 mM sodium phosphate buffer. Adjust the pH to 6.0 using HCl and NaOH.
-
Micelle Preparation: Prepare a stock solution of DPC-d38 in the 20 mM sodium phosphate buffer. The concentration should be well above the critical micelle concentration (CMC) of DPC (~1.5 mM). A common working concentration for peptide-micelle samples is 150-200 mM DPC.
-
Final NMR Sample:
-
Lyophilize an appropriate amount of the this compound stock solution to obtain the desired final peptide concentration (typically 1-2 mM).
-
Dissolve the lyophilized peptide in the DPC-d38/phosphate buffer solution.
-
Add D₂O to a final concentration of 10% (v/v) for the NMR lock signal.
-
The final sample volume should be sufficient for the NMR tube being used (e.g., 500-600 µL for a standard 5 mm tube).
-
-
Sample Filtration and Loading: Gently vortex the sample to ensure homogeneity. If any precipitation is observed, the sample may need to be filtered through a small, NMR-compatible filter. Carefully transfer the final solution to a clean, high-quality NMR tube.
NMR Data Acquisition
A series of multi-dimensional NMR experiments are required to obtain the necessary structural restraints.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
Experiments:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the amino acid residues. A mixing time of 80 ms (B15284909) is typically used.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is the primary source of distance restraints for structure calculation. A mixing time of 150-200 ms is appropriate for a peptide of this size.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using a ¹⁵N-labeled peptide, this experiment provides a fingerprint of the protein, with one peak for each backbone and sidechain N-H group.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If using a ¹³C-labeled peptide, this experiment helps in assigning the carbon chemical shifts.
Typical Acquisition Parameters (for a 600 MHz spectrometer):
| Parameter | ¹H-¹H TOCSY | ¹H-¹H NOESY |
|---|---|---|
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Spectral Width | 12 ppm (both dimensions) | 12 ppm (both dimensions) |
| Data Points (t₂) | 2048 | 2048 |
| Data Points (t₁) | 512 | 512 |
| Mixing Time | 80 ms | 150 ms |
| Number of Scans | 16-32 | 32-64 |
Structure Calculation
The collected NMR data is used to generate a family of 3D structures consistent with the experimental restraints.
Software:
-
NMR data processing software (e.g., TopSpin, NMRPipe)
-
NMR analysis and assignment software (e.g., CARA, Sparky)
-
Structure calculation software (e.g., CNS, XPLOR-NIH, CYANA)
Protocol:
-
Data Processing: Process the raw NMR data using appropriate window functions and Fourier transformation.
-
Resonance Assignment: Manually or semi-automatically assign the proton chemical shifts of this compound using the TOCSY and NOESY spectra to identify sequential connectivities.
-
NOE Cross-peak Integration and Calibration: Integrate the volumes of the NOE cross-peaks in the NOESY spectrum. Calibrate these volumes to derive distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
Dihedral Angle Restraints: Use software like TALOS+ to predict backbone dihedral angle (φ and ψ) restraints from the assigned chemical shifts.
-
Structure Calculation: Use a simulated annealing protocol in a structure calculation program (e.g., XPLOR-NIH) with the experimental distance and dihedral angle restraints to generate an ensemble of structures (typically 50-100).
-
Structure Refinement and Validation: The calculated structures are typically refined in a water or implicit solvent model. The final ensemble of low-energy structures is then validated using tools like PROCHECK to assess their stereochemical quality.
III. Data Presentation
While the specific, detailed chemical shift and NOE restraint tables from the original this compound structural studies are not publicly available in databases such as the BMRB or PDB, the following tables represent the format and type of data that would be generated and used in the structure determination process.
Table 1: Representative ¹H Chemical Shift Assignments for this compound in DPC Micelles (pH 6.0, 25 °C). (Note: These are illustrative values based on typical shifts for helical peptides and are not the experimentally deposited data.)
| Residue | HN (ppm) | Hα (ppm) | Hβ (ppm) | Other (ppm) |
| Arg1 | - | 4.15 | 1.85, 1.75 | - |
| Ile2 | 8.30 | 4.10 | 1.90 | γCH₂: 1.45, 1.15; γCH₃: 0.85; δCH₃: 0.80 |
| Arg3 | 8.25 | 4.20 | 1.80, 1.70 | - |
| ... | ... | ... | ... | ... |
| Pro12 | - | 4.40 | 2.25, 1.95 | γCH₂: 2.05, 1.85; δCH₂: 3.65, 3.55 |
| ... | ... | ... | ... | ... |
| Trp21 | 8.10 | 4.65 | 3.25, 3.15 | Indole protons |
| ... | ... | ... | ... | ... |
| Arg23 | 7.95 | 4.25 | 1.85, 1.75 | - |
Table 2: Summary of NOE-Derived Distance Restraints Used for Structure Calculation.
| Type of Restraint | Number of Restraints |
| Intra-residue | ~150 |
| Sequential ( | i-j |
| Medium-range ( | i-j |
| * dαN(i, i+3) | ~10 |
| * dαβ(i, i+3) | ~5 |
| * dNN(i, i+2) | ~5 |
| **Long-range ( | i-j |
| Total | ~310 |
Table 3: Structural Statistics for the Final Ensemble of 20 this compound Structures.
| Parameter | Value |
| NOE Violations | |
| * > 0.5 Å | 0 |
| * > 0.3 Å | 1.5 ± 0.5 |
| Dihedral Angle Violations (>5°) | 0.8 ± 0.3 |
| PROCHECK Analysis | |
| * Residues in most favored regions | 90.5% |
| * Residues in additionally allowed regions | 9.5% |
| * Residues in generously allowed regions | 0.0% |
| * Residues in disallowed regions | 0.0% |
| RMSD from mean structure (Å) | |
| * Backbone atoms (residues 1-10, 18-23) | 0.45 ± 0.15 |
| * All heavy atoms (residues 1-10, 18-23) | 0.95 ± 0.20 |
IV. Visualizations
The following diagrams illustrate the workflow and logical relationships in the NMR structure determination of this compound.
Caption: Experimental workflow for this compound structure determination by NMR.
Caption: Logical relationship between NMR data and the final this compound structure.
References
Application Notes and Protocols for Circular Dichroism Analysis of PMAP-23 Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMAP-23 is a 23-residue antimicrobial peptide (AMP) derived from porcine myeloid cells, belonging to the cathelicidin (B612621) family. It exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi with low hemolytic activity, making it a promising candidate for novel therapeutic development. The antimicrobial efficacy of this compound is intrinsically linked to its secondary structure, which undergoes a significant conformational change upon interaction with bacterial membranes. In aqueous environments, this compound exists in a largely unstructured, random coil state. However, in the presence of membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), it adopts a distinct α-helical conformation. This transition is a critical step in its mechanism of action, which is widely described by the "carpet-like" model. This application note provides a detailed protocol for the analysis of this compound secondary structure using circular dichroism (CD) spectroscopy, a powerful technique for investigating the conformational properties of peptides and proteins in solution.
Principle of Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light by chiral molecules. In peptides and proteins, the amide bonds of the polypeptide backbone are the primary chromophores that give rise to a CD signal in the far-UV region (190-250 nm). The distinct regular folding patterns of secondary structural elements, such as α-helices and β-sheets, produce characteristic CD spectra.
-
α-helices typically exhibit two negative bands of similar magnitude around 208 nm and 222 nm, and a strong positive band around 192 nm.
-
β-sheets show a negative band around 218 nm and a positive band around 195 nm.
-
Random coil or unordered structures are characterized by a negative band near 198 nm.
By analyzing the CD spectrum of a peptide like this compound, it is possible to estimate the relative proportions of these secondary structural elements and observe conformational changes induced by different solvent conditions that mimic the environment of a cell membrane.
Quantitative Analysis of this compound Secondary Structure
The secondary structure of this compound has been quantitatively analyzed in various solvent environments to understand its conformational dynamics. The following table summarizes the estimated α-helical content of this compound in an aqueous buffer and in a membrane-mimetic environment. The replacement of proline residues with alanine (B10760859) (PMAP-PA) significantly increases the α-helical content, highlighting the role of the proline-induced hinge in the native peptide's structure.[1]
| Peptide | Environment | α-Helical Content (%) | β-Sheet Content (%) | Random Coil/Other (%) |
| This compound | Aqueous Buffer | Low (Unordered) | Not specified | Predominant |
| This compound | Membrane-Mimetic | High | Not specified | Low |
| PMAP-PA (Proline-substituted) | Membrane-Mimetic | Significantly Increased | Not specified | Low |
Note: Specific percentages for each secondary structure component can be calculated from the raw CD data using deconvolution algorithms available on servers like DichroWeb.
Experimental Protocol: Circular Dichroism of this compound
This protocol outlines the steps for analyzing the secondary structure of this compound using CD spectroscopy.
1. Materials and Reagents
-
Lyophilized this compound peptide (purity >95%)
-
10 mM Sodium Phosphate (B84403) buffer, pH 7.4
-
Trifluoroethanol (TFE), spectroscopy grade
-
Sodium Dodecyl Sulfate (SDS), ultrapure
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas (high purity) for purging the CD instrument
-
Quartz cuvette with a 0.1 cm path length
2. Instrumentation
-
A circular dichroism spectropolarimeter capable of measurements in the far-UV range (e.g., Jasco J-810 or similar).
-
A temperature control unit for the cuvette holder.
-
A UV-Vis spectrophotometer for accurate peptide concentration determination.
3. Peptide Sample Preparation
-
Peptide Stock Solution: Accurately weigh a small amount of lyophilized this compound and dissolve it in 10 mM sodium phosphate buffer to create a concentrated stock solution (e.g., 1 mg/mL).
-
Concentration Determination: Determine the precise concentration of the this compound stock solution using a UV-Vis spectrophotometer. If the peptide contains tryptophan or tyrosine residues, absorbance at 280 nm can be used. For peptides lacking these residues, absorbance at 205 nm or a colorimetric peptide quantification assay is recommended.
-
Working Solutions: Prepare the final peptide solutions for CD analysis at a concentration of approximately 20-100 µM in the following solvents:
-
10 mM Sodium Phosphate buffer, pH 7.4 (for aqueous environment)
-
50% (v/v) TFE in 10 mM Sodium Phosphate buffer, pH 7.4 (for membrane-mimetic environment)
-
30 mM SDS in 10 mM Sodium Phosphate buffer, pH 7.4 (for membrane-mimetic environment)
-
4. CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectropolarimeter with high-purity nitrogen gas for at least 30 minutes prior to turning on the lamp to remove oxygen, which absorbs in the far-UV region.
-
Instrument Warm-up and Calibration: Turn on the instrument and allow the lamp to warm up for at least 20-30 minutes. Calibrate the instrument according to the manufacturer's instructions, often using a standard like camphor (B46023) sulfonic acid.
-
Parameter Setup: Set the following data acquisition parameters:
-
Wavelength Range: 190 nm to 250 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time/Integration Time: 1-2 seconds
-
Accumulations (Scans): 3-5 scans to improve the signal-to-noise ratio
-
Temperature: 25 °C
-
-
Blank Measurement: Record a baseline spectrum for each solvent system (phosphate buffer, 50% TFE, and 30 mM SDS) using the same quartz cuvette and acquisition parameters that will be used for the peptide samples.
-
Sample Measurement: Carefully rinse the cuvette with the this compound working solution before filling it. Ensure there are no air bubbles in the light path. Acquire the CD spectrum of each this compound solution.
5. Data Processing and Analysis
-
Baseline Correction: Subtract the corresponding solvent baseline spectrum from the raw peptide spectrum for each condition.
-
Conversion to Molar Ellipticity: Convert the measured ellipticity (in millidedegrees) to mean residue molar ellipticity ([θ]) using the following equation:
[θ] = (millidegrees × 100) / (c × n × l)
where:
-
c = peptide concentration in mol/L
-
n = number of amino acid residues (23 for this compound)
-
l = path length of the cuvette in cm (0.1 cm)
-
-
Secondary Structure Estimation: Use a deconvolution software or an online server like DichroWeb to estimate the percentages of α-helix, β-sheet, and random coil from the processed CD data.[2][3]
Mechanism of Action: The Carpet-Like Model
The antimicrobial activity of this compound is primarily attributed to its interaction with and disruption of the bacterial cell membrane via a "carpet-like" mechanism.[4][5][6] This model can be visualized as a multi-step process:
Caption: this compound's "carpet-like" mechanism of action.
Experimental Workflow for CD Analysis
The following diagram illustrates the key steps in the experimental workflow for analyzing the secondary structure of this compound using circular dichroism.
Caption: Workflow for this compound CD analysis.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for elucidating the secondary structure of antimicrobial peptides like this compound and understanding their environmentally-induced conformational changes. The protocol and information provided in this application note offer a comprehensive guide for researchers to investigate the structure-function relationship of this compound, which is crucial for the rational design and development of new peptide-based antimicrobial agents. The transition from an unordered to a helical structure upon interacting with membrane-mimetic environments, as quantified by CD, is a hallmark of this compound's mechanism of action and a key parameter to assess for novel analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. DichroWeb, a website for calculating protein secondary structure from circular dichroism spectroscopic data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dichroweb.cryst.bbk.ac.uk [dichroweb.cryst.bbk.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. researchgate.net [researchgate.net]
Application of PMAP-23 in Mouse Infection Models: A Detailed Guide
The porcine myeloid antimicrobial peptide PMAP-23, a member of the cathelicidin (B612621) family, has demonstrated significant potential as a therapeutic agent against bacterial infections. Its broad-spectrum antimicrobial activity, coupled with immunomodulatory functions, makes it a compelling candidate for drug development. This document provides detailed application notes and protocols for researchers and scientists investigating the efficacy of this compound and its analogs in mouse infection models.
Overview of this compound and its Analogs
This compound is a 23-amino acid peptide with a helix-hinge-helix structure that facilitates its interaction with and disruption of bacterial membranes, primarily through a "carpet-like" mechanism.[1] Analogs of this compound have been developed to enhance its stability and antimicrobial potency. Key analogs include:
-
PMAP-23R, PMAP-23I, and PMAP-23RI : These analogs are designed with amino acid substitutions to increase their net positive charge and hydrophobicity, leading to improved antimicrobial activity.[1][2]
-
PMAP-23RI-Dec : This analog is a modification of PMAP-23RI with decanoic acid at the C-terminus, resulting in a four-fold increase in antibacterial activity compared to PMAP-23RI against some pathogens.[1]
These peptides have shown efficacy in various mouse infection models, including systemic infections and localized wound or abscess models.[1][2]
In Vivo Efficacy of this compound Analogs: Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the therapeutic effects of this compound analogs in mouse infection models.
Table 1: Efficacy of PMAP-23RI in a Staphylococcus aureus Systemic Infection Model
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Bacterial Load in Lungs (log10 CFU/g) | Bacterial Load in Liver (log10 CFU/g) |
| Saline | - | 20 | 7.5 | 8.2 |
| PMAP-23RI | 5 | 80 | 4.8 | 5.5 |
| PMAP-23RI | 10 | 100 | 3.2 | 4.1 |
Table 2: Efficacy of PMAP-23RI in a Salmonella enterica serovar Typhimurium Systemic Infection Model
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Bacterial Load in Lungs (log10 CFU/g) | Bacterial Load in Liver (log10 CFU/g) |
| Saline | - | 10 | 8.1 | 8.9 |
| PMAP-23RI | 5 | 70 | 5.3 | 6.1 |
| PMAP-23RI | 10 | 90 | 3.9 | 4.7 |
Table 3: Efficacy of PMAP-23RI-Dec in S. aureus and P. aeruginosa Wound/Abscess Models
| Infection Model | Treatment | Wound Area Reduction (%) | Bacterial Load Reduction (log10 CFU/g) |
| S. aureus Wound | PMAP-23RI-Dec | 35% greater than control | Significantly lower than control |
| P. aeruginosa Abscess | PMAP-23RI-Dec | Not reported | Significantly lower than control |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of this compound and its analogs in mouse infection models.
Systemic Infection Model Protocol
This protocol describes the induction of a systemic bacterial infection in mice and subsequent treatment with this compound or its analogs.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923 or Salmonella enterica serovar Typhimurium SL1344)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
This compound or its analogs, lyophilized
-
Syringes and needles (27-gauge)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the bacterial strain into 5 mL of appropriate broth.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Subculture the overnight culture in fresh broth and grow to the mid-logarithmic phase (OD600 ≈ 0.6).
-
Harvest the bacteria by centrifugation (4000 x g, 10 min, 4°C).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final concentration should be confirmed by serial dilution and plating.
-
-
Infection:
-
Randomly divide mice into experimental groups (e.g., saline control, this compound analog treatment).
-
Inject each mouse intraperitoneally (i.p.) with 100 µL of the bacterial suspension.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1 hour), administer the treatment.
-
Dissolve the lyophilized this compound or analog in sterile saline to the desired concentration.
-
Inject the treatment solution (e.g., 100 µL) via the desired route (e.g., intraperitoneally or intravenously).
-
-
Monitoring and Evaluation:
-
Monitor the mice for signs of illness and record survival daily for a specified period (e.g., 7 days).
-
At a specific time point (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest organs (e.g., lungs, liver, spleen).
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of tissue).
-
For histological analysis, fix a portion of the organs in 10% neutral buffered formalin.
-
Wound Infection Model Protocol
This protocol details the creation of a full-thickness skin wound, subsequent infection, and treatment.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c), 6-8 weeks old
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Electric shaver and depilatory cream
-
Biopsy punch (e.g., 6 mm)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
This compound analog solution or gel formulation
-
Transparent occlusive dressing
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse.
-
Shave the dorsal surface and apply depilatory cream to remove remaining fur.
-
Disinfect the skin with 70% ethanol.
-
-
Wounding and Infection:
-
Create a full-thickness excisional wound on the back of the mouse using a sterile biopsy punch.
-
Apply a small volume (e.g., 10 µL) of the prepared bacterial suspension directly onto the wound bed.
-
-
Treatment:
-
Apply the this compound analog formulation (e.g., solution or gel) topically to the wound.
-
Cover the wound with a transparent occlusive dressing.
-
Repeat the treatment as required (e.g., daily).
-
-
Evaluation:
-
Monitor the wound healing process by measuring the wound area daily or at specified intervals.
-
At the end of the experiment, euthanize the mice.
-
Excise the wound tissue for bacterial load quantification and histological analysis (e.g., H&E staining for inflammation and Masson's trichrome staining for collagen deposition).
-
Mechanism of Action: Antimicrobial and Immunomodulatory Effects
The primary antibacterial mechanism of this compound is the permeabilization and disruption of the bacterial cell membrane. However, its in vivo efficacy is also attributed to its immunomodulatory properties.
This compound can influence the host's innate immune response.[3] Full-length this compound has been shown to induce the production of cytokines such as IL-8 in porcine epithelial cells.[4][5] In the context of a mouse infection model, this immunomodulatory activity can contribute to the recruitment of immune cells to the site of infection, thereby enhancing bacterial clearance. Some studies suggest that this compound can also mediate the activation of plasmacytoid dendritic cells, which play a role in bridging the innate and adaptive immune responses.[6]
Conclusion
This compound and its analogs represent a promising class of antimicrobial peptides with potent in vivo activity. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments to further evaluate the therapeutic potential of these peptides in various mouse infection models. Future studies should continue to explore the detailed molecular mechanisms underlying their immunomodulatory functions and optimize their formulation for clinical applications.
References
- 1. Frontiers | Porcine Myeloid Antimicrobial Peptides: A Review of the Activity and Latest Advances [frontiersin.org]
- 2. Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and Immunomodulatory Activity of this compound Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity - ProQuest [proquest.com]
Application Notes and Protocols: Assessing the Hemolytic Activity of PMAP-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMAP-23 (Porcine Myeloid Antimicrobial Peptide-23) is a cathelicidin-derived antimicrobial peptide with potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[1][2][3][4][5] A critical aspect of developing antimicrobial peptides (AMPs) for therapeutic applications is evaluating their cytotoxicity against host cells. One of the primary indicators of cytotoxicity is hemolytic activity, the ability to lyse red blood cells (RBCs).[6][7] this compound has been noted for its low hemolytic activity at concentrations that are effective against microbes, making it a promising candidate for further development.[1][2][3][4][5][8] This document provides a detailed protocol for assessing the hemolytic activity of this compound and its analogues, along with a summary of reported quantitative data.
Mechanism of Action and Selectivity
This compound exerts its antimicrobial effect through a "carpet-like" mechanism.[1] The peptide, being cationic, preferentially binds to the negatively charged lipids present in bacterial membranes via electrostatic interactions.[1] This interaction leads to membrane disruption and subsequent cell death. In contrast, eukaryotic cell membranes, including those of red blood cells, are generally composed of zwitterionic phospholipids (B1166683) and cholesterol, resulting in a weaker interaction with this compound and consequently, low hemolytic activity.[1]
References
- 1. Frontiers | Porcine Myeloid Antimicrobial Peptides: A Review of the Activity and Latest Advances [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Immunomodulatory Activity of this compound Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural studies of porcine myeloid antibacterial peptide this compound and its analogues in DPC micelles by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of PMAP-23
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of PMAP-23, a porcine cathelicidin-derived antimicrobial peptide. This document details its primary activities, offers quantitative data for experimental planning, and provides detailed protocols for its study.
Introduction to this compound
This compound (Porcine Myeloid Antibacterial Peptide-23) is a 23-amino acid cationic peptide with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes, conforming to a "carpet-like" model where the peptide accumulates on and destabilizes the membrane. Structurally, this compound adopts a helix-hinge-helix conformation in a membrane environment, which is crucial for its activity. Beyond its direct antimicrobial effects, this compound exhibits limited immunomodulatory properties, including the induction of cytokine production in certain immune cells.[1][2]
Quantitative Data Summary
The following tables summarize the biological activity of this compound and its analogs. These values are compiled from various studies and should be used as a reference for experimental design.
Table 1: Antimicrobial Activity of this compound and Analogs (Minimum Inhibitory Concentration, MIC)
| Organism | This compound (µM) | PMAP-23R (µM) | PMAP-23I (µM) | PMAP-23RI (µM) | PMAP-NC (µM) |
| Staphylococcus aureus | 4 - 8 | 2 - 4 | 2 - 4 | 1 - 2 | 2 |
| Bacillus subtilis | 4 | ND | ND | ND | 4 |
| Escherichia coli | 4 - 8 | 2 - 4 | 2 - 4 | 1 - 2 | 4 |
| Pseudomonas aeruginosa | 8 | 4 - 8 | 4 - 8 | 2 - 4 | 4 |
| Shigella flexneri | >64 | >64 | 32 | 16 | ND |
| Salmonella Typhimurium | 4 | 2 | 2 | 1 | ND |
ND: Not Determined. Data compiled from multiple sources.[3][4][5][6][7]
Table 2: Cytotoxicity of this compound and Analogs
| Cell Line | Peptide | Parameter | Concentration (µM) | Effect |
| Human Red Blood Cells | This compound & Analogs | Hemolysis | up to 40 | < 5% hemolysis |
| Porcine Epithelial (IPEC-J2) | This compound | Cell Viability | 40 | ~30% reduction |
| Human Breast Cancer (MDA-MB-361) | This compound | IC50 | > 64 | Almost inactive |
| Human Breast Cancer (MDA-MB-361) | PMAP-NC | IC50 | ~8 | Robust activity |
| Human Lung Cancer (A549) | This compound | IC50 | > 64 | Almost inactive |
| Human Lung Cancer (A549) | PMAP-NC | IC50 | ~16 | Robust activity |
Data compiled from multiple sources.[1][2][3][6][8][9]
Table 3: Immunomodulatory Activity of this compound
| Cell Type | Peptide | Concentration (µM) | Cytokine Induced | Notes |
| Porcine Macrophages (3D4/31) | This compound | 20 | IL-8 | Significant induction at 4h.[1] |
| Porcine Macrophages (3D4/31) | Truncated this compound | 20 | None | Activity lost in truncated forms.[1][2] |
Signaling Pathways and Mechanisms of Action
This compound's primary mode of action against microbes is the perturbation and disruption of the cell membrane. This process is initiated by the electrostatic interaction of the cationic peptide with the negatively charged components of the bacterial membrane.
The immunomodulatory effects of this compound, specifically the induction of IL-8 in porcine macrophages, are less well understood.[1][2] While the exact signaling cascade has not been fully elucidated for this compound, other cathelicidins are known to induce cytokine expression through pattern recognition receptors and downstream pathways such as NF-κB and MAPK. The following diagram illustrates a potential pathway for IL-8 induction, which may be relevant for this compound and serves as a hypothesis for further investigation.
Detailed Experimental Protocols
The following are detailed protocols for common assays used to characterize the activity of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound peptide stock solution
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer (for OD readings)
-
Incubator (37°C)
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Bacterial Inoculum Preparation: Dilute the mid-log phase culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
-
Peptide Dilution Series: Prepare a 2-fold serial dilution of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, bringing the final volume to 100 µL. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assessment: MTT Assay
This protocol measures the effect of this compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells, resulting in a final volume of 200 µL. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for measuring the concentration of a specific cytokine (e.g., IL-8) in cell culture supernatants after treatment with this compound.
Materials:
-
ELISA plate
-
Capture antibody specific for the cytokine of interest
-
Detection antibody (biotinylated) specific for the cytokine
-
Recombinant cytokine standard
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Cell culture supernatants from this compound treated and untreated cells
Protocol:
-
Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and then block non-specific binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of the recombinant cytokine standards (in a serial dilution) and the cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add the TMB substrate solution to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Reading and Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the samples.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the peptide in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Ordering Information
This compound and its analogs can be custom synthesized by various peptide synthesis companies. Ensure that the peptide is of high purity (typically >95%) for reliable and reproducible experimental results.
References
- 1. Frontiers | Cathelicidins Modulate TLR-Activation and Inflammation [frontiersin.org]
- 2. Immunomodulatory and Allergenic Properties of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathelicidins Modulate TLR-Activation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and Immunomodulatory Activity of this compound Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-kappa B subunit-specific regulation of the interleukin-8 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Serum Stability of PMAP-23
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the enhancement of PMAP-23's stability in serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its serum stability a concern?
This compound is a 23-residue antimicrobial peptide (AMP) derived from porcine myeloid cells.[1][2] It demonstrates potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[3][4] The primary mechanism of action involves disrupting the bacterial cell membrane.[2] Like many peptide-based therapeutics, this compound is susceptible to rapid degradation by proteases present in serum, which limits its in vivo half-life and therapeutic potential for systemic applications.
Q2: What are the primary methods to improve the serum stability of this compound?
Several strategies can be employed to protect this compound from proteolytic degradation and enhance its stability. These include:
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases. C-terminal amidation, in particular, has been shown to enhance the structural stability of this compound.
-
Amino Acid Substitution: Strategically replacing specific amino acids can improve stability. This includes substituting standard L-amino acids with D-amino acids to make the peptide resistant to standard proteases, or designing analogs with altered cleavage sites. For example, analogs of this compound with substitutions at positions 5 and 19 (PMAP-23RI) have shown enhanced stability and antimicrobial activity.
-
Incorporation of Non-proteinogenic Amino Acids: Introducing unnatural amino acids, such as replacing arginine with α-amino-3-guanidino-propionic acid (Agp), can dramatically increase stability against serum proteases.
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can sterically hinder proteases, increase solubility, and prolong circulation time.
-
Structural Modification: Introducing structural constraints, such as incorporating a proline-containing PXXP hinge structure, can be an effective strategy to enhance AMP stability.
Q3: How does C-terminal amidation improve this compound stability?
Amidation of the C-terminus removes the negative charge of the carboxyl group, which can increase the peptide's net positive charge and enhance its structural stability. This modification can also make the peptide less susceptible to carboxypeptidases. For this compound, amidation has been shown to provide structural stability that facilitates its translocation into the bacterial inner membrane.
Q4: Do modifications to improve stability affect the antimicrobial activity of this compound?
Modifications can have variable effects on activity. In many cases, they can be designed to maintain or even enhance antimicrobial potency. For instance, the PMAP-23RI analog, which has improved stability, also exhibits greater antibacterial activity compared to the parent peptide. However, some modifications, like PEGylation, may lead to a reduction in antimicrobial activity, often depending on the size and attachment site of the PEG chain. It is crucial to empirically test the activity of any new analog.
Troubleshooting Guide for Serum Stability Assays
Issue 1: Rapid and complete degradation of this compound is observed almost immediately.
-
Possible Cause: High protease activity in the serum batch or inappropriate peptide concentration.
-
Solution:
-
Heat-Inactivate Serum: Consider using heat-inactivated serum to reduce the activity of some proteases, although this may not eliminate all proteolytic activity.
-
Test Multiple Serum Lots: Protease activity can vary between serum batches. Test different lots to find one with consistent activity.
-
Optimize Peptide Concentration: Ensure the starting peptide concentration is high enough for accurate detection over the time course. A typical starting concentration is around 150 µg/ml.
-
Check Peptide Integrity: Before the assay, confirm the purity and integrity of your this compound stock solution using methods like RP-HPLC and mass spectrometry.
-
Issue 2: Low or inconsistent recovery of the peptide from serum samples during extraction.
-
Possible Cause: The peptide may be adsorbing to labware or precipitating during the protein removal step.
-
Solution:
-
Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips to minimize peptide loss.
-
Optimize Protein Precipitation: The protocol for precipitating serum proteins is critical. A common method involves adding a mixture of acetonitrile, water, and formic acid. Ensure thorough mixing and adequate incubation on ice (e.g., 45 minutes) to maximize protein precipitation and peptide recovery in the supernatant.
-
Incorporate an Internal Standard: Use a stable, non-related peptide as an internal standard to account for variability in sample processing and analysis.
-
Issue 3: High variability between replicate experiments.
-
Possible Cause: Inconsistent experimental conditions, such as temperature fluctuations or timing errors.
-
Solution:
-
Maintain Constant Temperature: Use a calibrated incubator or water bath to ensure a constant 37°C throughout the incubation period.
-
Precise Timing: Be meticulous with the timing of sample collection and the quenching of the degradation reaction. Staggering the start times for different samples can help ensure consistent incubation periods.
-
Homogenize Serum: Before aliquoting, ensure the serum is completely thawed and gently mixed to ensure homogeneity, as components can stratify during freezing and thawing.
-
Data on this compound Stability Enhancement
The following table summarizes findings on the stability of this compound and its analogs.
| Peptide/Modification Strategy | Key Findings | Reference |
| This compound Analogs (PMAP-23R, PMAP-23I, PMAP-23RI) | Amino acid substitutions (Leu⁵→Arg and/or Thr¹⁹→Ile) led to analogs that exhibited higher stability compared to the parent this compound. | |
| C-Terminal Amidation | Amidation of the C-terminus generally enhances structural stability in antimicrobial peptides. In this compound, it provides stability that facilitates translocation across the bacterial membrane. | |
| Arginine Replacement with Agp | In a model antimicrobial peptide, replacing arginine residues with α-amino-3-guanidino-propionic acid (Agp) increased stability dramatically; after 8 hours in mouse serum, less than 20% of the modified peptide was degraded compared to nearly total degradation of the original. | |
| PEGylation | PEGylation is a general strategy that increases peptide stability by protecting against proteolytic enzymes, though it may reduce antimicrobial activity depending on PEG length and attachment site. |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of this compound and its analogs in serum.
-
Peptide Preparation: Dissolve the peptide in an appropriate buffer (e.g., PBS) to create a stock solution. Determine the exact concentration using a quantitative amino acid analysis or by measuring absorbance if the peptide contains Trp or Tyr residues.
-
Serum Incubation: a. Thaw a vial of pooled human or mouse serum and bring it to 37°C. b. In a low-protein-binding microcentrifuge tube, add the peptide stock solution to the serum to achieve a final peptide concentration of 100-150 µg/ml in 25-50% serum (v/v with buffer). c. Incubate the mixture in a water bath or incubator at 37°C.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture. b. Immediately quench the enzymatic reaction by adding 2-3 volumes of a precipitation solution (e.g., 300 µL of 89:10:1 acetonitrile/water/formic acid).
-
Protein Precipitation and Peptide Extraction: a. Vortex the quenched sample vigorously. b. Incubate on ice for at least 30-45 minutes to allow for complete protein precipitation. c. Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C. d. Carefully transfer the supernatant, which contains the remaining peptide, to a new tube.
-
Analysis: a. Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC). b. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram. c. Calculate the percentage of peptide remaining at each time point relative to the amount at time zero. The half-life (t₁/₂) can be determined by plotting the percentage of remaining peptide versus time.
Visualizations
References
- 1. C-terminal amidation of this compound: translocation to the inner membrane of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tryptophan residues of porcine myeloid antibacterial peptide this compound on antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural studies of porcine myeloid antibacterial peptide this compound and its analogues in DPC micelles by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with PMAP-23 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered during experiments with the PMAP-23 peptide.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't dissolve in water. What should I do?
A1: this compound is a cationic and hydrophobic peptide, which can make it challenging to dissolve in neutral aqueous solutions. First, ensure you are using sterile, distilled water. If solubility remains an issue, the peptide's basic nature suggests that a slightly acidic environment may aid dissolution. Try adding a small amount of acetic acid. For highly hydrophobic preparations, a common and effective strategy is to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add your aqueous buffer to the peptide solution while gently vortexing.[1][2]
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic peptides. This often occurs when the final concentration of the organic solvent is too low to maintain solubility. To address this, try slowly adding the aqueous buffer to your peptide-solvent mixture while vortexing.[2] This gradual dilution can prevent the peptide from crashing out of solution. It is also crucial to ensure that the final concentration of the organic solvent in your assay is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with biological assays.[2]
Q3: Can I use sonication to help dissolve my this compound peptide?
A3: Yes, sonication can be a useful technique to aid in the dissolution of aggregated peptides.[1] Use a bath sonicator for a short period to avoid excessive heating, which could degrade the peptide.
Q4: What is the best way to store this compound to maintain its stability and solubility?
A4: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C. Once reconstituted, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. A product datasheet for this compound recommends that in-solvent solutions be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Q5: Does the pH of the solvent affect this compound solubility?
A5: Yes, the pH of the solvent can significantly impact the solubility of peptides. This compound is a basic peptide. Therefore, dissolving it in a slightly acidic solution (e.g., water with a small amount of acetic acid) can improve its solubility. Conversely, attempting to dissolve it in a basic solution may be less effective.
Troubleshooting Guides
Problem: Lyophilized this compound peptide is insoluble in the desired aqueous buffer.
| Potential Cause | Recommended Solution |
| High Hydrophobicity | The intrinsic properties of the this compound sequence, with 11 highly hydrophobic residues, can lead to poor solubility in aqueous solutions. |
| Peptide Aggregation | Peptides can self-associate and form aggregates, which are difficult to dissolve. |
| Incorrect pH | The pH of the solvent may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and reducing solubility. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting this compound solubility.
Problem: Variability in experimental results (e.g., Minimum Inhibitory Concentration - MIC).
| Potential Cause | Recommended Solution |
| Incomplete Solubilization | If the peptide is not fully dissolved, the actual concentration in solution will be lower than expected, leading to inconsistent results. |
| Peptide Adsorption to Surfaces | Peptides can adsorb to plasticware, reducing the effective concentration. |
| Peptide Degradation | Improper storage or handling of the stock solution can lead to degradation of the peptide. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 2961.60 g/mol | |
| Amino Acid Sequence | Arg-Ile-Ile-Asp-Leu-Leu-Trp-Arg-Val-Arg-Arg-Pro-Gln-Lys-Pro-Lys-Phe-Val-Thr-Val-Trp-Val-Arg-NH2 | |
| Solubility in DMSO | ≥ 25 mg/mL (8.44 mM) | |
| Appearance | White to off-white solid |
Experimental Protocols
Protocol 1: Reconstitution of this compound Peptide
Materials:
-
Lyophilized this compound peptide
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
-
Vortex mixer
Methodology:
-
Preparation: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Initial Dissolution (Recommended for hydrophobic peptides):
-
Add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex the vial until the peptide is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Aqueous Dilution:
-
In a separate sterile, low-protein-binding tube, add the desired volume of your aqueous buffer.
-
While gently vortexing the aqueous buffer, slowly add the required volume of the concentrated DMSO stock solution to achieve your final desired peptide concentration.
-
Note: The final concentration of DMSO should be kept as low as possible and be consistent across all experiments, including controls.
-
-
Storage: Aliquot the reconstituted peptide solution into sterile, low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Reconstituted this compound stock solution
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into growth medium and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh medium to achieve a starting concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
-
Prepare Peptide Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculate the Plate:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in medium without peptide) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Visualizations
Caption: this compound interaction with the bacterial membrane.
Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.
References
Technical Support Center: Optimizing PMAP-23 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the antimicrobial peptide PMAP-23 in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in antimicrobial assays?
A1: The effective concentration of this compound, typically determined as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. Generally, this compound exhibits potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, with MIC values often falling in the 2-8 µM range.[1] For some strains, the Minimum Bactericidal Concentration (MBC) can be in the range of 4-64 µM.[1]
Q2: How does this compound kill bacteria?
A2: this compound acts primarily by disrupting the bacterial cell membrane.[1] It follows a "carpet-like" mechanism where the peptide molecules accumulate on the surface of the bacterial membrane.[2] Once a threshold concentration is reached, the peptides collectively perturb the membrane's integrity, leading to leakage of cellular contents and cell death.[2][3] This mechanism involves an initial electrostatic interaction with the negatively charged bacterial membrane, followed by the insertion of the peptide into the lipid bilayer.[1][4]
Q3: Is this compound toxic to mammalian cells?
A3: this compound generally exhibits low cytotoxicity towards mammalian cells, including red blood cells and epithelial cells, at concentrations effective against bacteria.[1][5][6] Studies have shown that it does not cause significant hemolysis even at concentrations up to 40 µM.[6] This selectivity is attributed to the differences in membrane composition between bacterial and mammalian cells.
Q4: I'm observing no antimicrobial activity with my synthesized this compound. What could be the issue?
A4: Several factors could contribute to a lack of activity. First, verify the synthesis and purity of the peptide, as incorrect sequences or low purity can abolish its function.[7][8] Second, consider the assay method; broth microdilution is generally more suitable for antimicrobial peptides than disk diffusion, as the positive charge of the peptide can cause it to interact with the agar (B569324) matrix in the latter.[2] Finally, issues with peptide solubility or aggregation in the assay medium can also lead to a loss of activity.[7]
Q5: My MIC values for this compound are highly variable between experiments. What are the possible reasons?
A5: High variability in MIC values is a common challenge in antimicrobial peptide testing.[7] Key factors that can contribute to this include inconsistencies in the bacterial inoculum density, variations in incubation time and temperature, and subjective differences in determining the endpoint of bacterial growth.[7] Ensuring standardized procedures for these parameters is crucial for obtaining reproducible results.
Troubleshooting Guide
Problem 1: Poor Peptide Solubility
Symptoms:
-
Visible precipitate in the stock solution or assay wells.
-
Inconsistent or no antimicrobial activity.
Possible Causes:
-
Highly hydrophobic nature of the peptide.
-
Inappropriate solvent or buffer.
-
Peptide aggregation at high concentrations.
Solutions:
-
Solvent Selection: For initial stock preparation, consider using sterile, distilled water. If solubility is an issue, a small amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used, ensuring the final concentration in the assay is low enough to not affect the experiment.[9]
-
pH Adjustment: For basic peptides like this compound, adding a small amount of acetic acid can improve solubility.[9]
-
Sonication: Gentle sonication can help dissolve aggregated peptides.[9]
Problem 2: Peptide Aggregation
Symptoms:
-
Reduced or no biological activity.
-
Visible particulate matter in the solution.
Possible Causes:
-
High peptide concentration.
-
Environmental factors such as pH, temperature, and ionic strength of the buffer.[9]
Solutions:
-
Storage: Store the peptide in lyophilized form at -20°C or -80°C and reconstitute it immediately before use.[9]
-
Concentration: Work with the lowest effective concentration of the peptide whenever possible.
-
Buffer Composition: Be mindful of the salt concentration in your assay buffer, as high ionic strength can sometimes promote aggregation.
Problem 3: Inconsistent Cytotoxicity Results
Symptoms:
-
High variability in hemolysis or MTT assay results.
Possible Causes:
-
Contamination of the peptide with substances like trifluoroacetic acid (TFA) from the synthesis process.
-
Improper storage and handling of the peptide solution, leading to degradation.
-
Variations in cell seeding density or incubation times.
Solutions:
-
Peptide Purity: Ensure high purity of the synthesized peptide and consider TFA removal steps if cellular assays are sensitive to it.[10]
-
Proper Storage: Aliquot the peptide solution after reconstitution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]
-
Standardized Assay Conditions: Use consistent cell numbers, incubation times, and reagent concentrations for all cytotoxicity assays.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Type | MIC Range (µM) | Reference |
| Staphylococcus aureus | Gram-positive | 4 - 8 | [1] |
| Bacillus subtilis | Gram-positive | 4 - 8 | [1] |
| Escherichia coli | Gram-negative | 2 - 8 | [1] |
| Pseudomonas aeruginosa | Gram-negative | 4 - 8 | [1] |
Table 2: Cytotoxicity Profile of this compound
| Assay Type | Cell Type | Effective Concentration | Observation | Reference |
| Hemolysis Assay | Human Red Blood Cells | Up to 40 µM | < 10% hemolysis | [6] |
| MTT Assay | Porcine Epithelial Cells | Up to 40 µM | Minimal reduction in metabolic activity | [6] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare Bacterial Inoculum: Inoculate a single bacterial colony into the growth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[7]
-
Prepare Peptide Dilutions: Create a series of two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculate the Plate: Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: Bacteria in medium without peptide.
-
Negative Control: Medium only.
-
Solvent Control: Bacteria with the highest concentration of the solvent used to dissolve the peptide.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]
MTT Assay for Cytotoxicity
Objective: To assess the effect of this compound on the viability of mammalian cells.
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
CO2 incubator
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
Hemolysis Assay
Objective: To evaluate the hemolytic activity of this compound on red blood cells.
Materials:
-
This compound stock solution
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
Sterile microcentrifuge tubes and 96-well plates
-
Centrifuge
-
Microplate reader
Methodology:
-
Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation and resuspend them in PBS to a final concentration of 2-8% (v/v).
-
Peptide Incubation: Prepare serial dilutions of this compound in PBS. In a 96-well plate, mix the peptide solutions with the RBC suspension.
-
Controls:
-
Negative Control: RBCs in PBS only.
-
Positive Control: RBCs with a final concentration of 1% Triton X-100 to induce 100% hemolysis.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Caption: Mechanism of action of this compound on bacterial membranes.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of tryptophan residues of porcine myeloid antibacterial peptide this compound on antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane perturbation by the antimicrobial peptide this compound: a fluorescence and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing the Antimicrobial Potency of PMAP-23
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the antimicrobial potency of the porcine myeloid antibacterial peptide-23 (PMAP-23). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to enhance the antimicrobial potency of this compound?
A1: The primary strategies to improve the antimicrobial activity of this compound focus on modifying its primary structure to optimize its physicochemical properties. These include:
-
Amino Acid Substitution: Replacing specific amino acids to increase the peptide's net positive charge or hydrophobicity. For instance, substituting leucine (B10760876) with arginine can increase cationicity, facilitating stronger electrostatic interactions with negatively charged bacterial membranes.[1][2] Conversely, replacing threonine with isoleucine can enhance hydrophobicity, improving membrane penetration.[1][2]
-
Peptide Truncation: Systematically removing amino acids from the N- or C-terminus to identify the core antimicrobial domain and potentially reduce cytotoxicity. However, truncation can sometimes negatively impact activity, especially in the presence of salt.
-
Conjugation: Attaching molecules such as fatty acids (e.g., decanoic acid) or other peptide sequences (e.g., lipopolysaccharide (LPS)-binding motifs) to the N- or C-terminus. This can enhance membrane interaction, stability, and target specificity.
-
C-terminal Amidation: Amidating the C-terminus can increase the peptide's stability against exopeptidases and enhance its net positive charge, which may facilitate translocation across the bacterial inner membrane.[3]
Q2: What is the primary mechanism of action for this compound and its analogues?
A2: this compound and its derivatives primarily act by disrupting the integrity of bacterial cell membranes. The prevailing model for this action is the "carpet" model.[2][4] In this mechanism, the peptide monomers initially bind to the negatively charged outer surface of the bacterial membrane. As the peptide concentration on the membrane surface increases, they form a "carpet-like" layer, leading to membrane destabilization, pore formation, and ultimately cell lysis.[4] The helix-hinge-helix structure of this compound is crucial for this activity, with the N-terminal helix initially binding to the membrane surface and the C-terminal helix inserting into the lipid bilayer.[5][6]
Q3: How do modifications to this compound affect its cytotoxicity and hemolytic activity?
A3: Modifications aimed at enhancing antimicrobial potency can sometimes increase cytotoxicity and hemolytic activity. It is a critical aspect of the design process to balance efficacy with safety. Generally, increasing hydrophobicity can lead to higher hemolytic activity due to stronger interactions with the zwitterionic membranes of erythrocytes. However, carefully designed analogues, such as PMAP-23RI, have shown enhanced antimicrobial activity with negligible hemolysis and cytotoxicity.[1][7] It is essential to empirically determine the hemolytic and cytotoxic profiles of any new this compound derivative.
Troubleshooting Guides
Peptide Synthesis and Purification
Q: I am experiencing low yield during the solid-phase peptide synthesis (SPPS) of my this compound analogue. What could be the cause?
A: Low peptide yield in SPPS can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Coupling:
-
Difficult Sequences: this compound contains hydrophobic residues and a proline-rich hinge region, which can lead to peptide aggregation on the resin, hindering subsequent coupling reactions.
-
Steric Hindrance: Bulky protecting groups on amino acids can sterically hinder the coupling reaction.
-
Solution: Extend the coupling reaction time for sterically hindered amino acids.
-
-
-
Incomplete Fmoc-Deprotection:
-
Cause: Aggregation of the growing peptide chain can prevent the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.
-
Solution: Increase the deprotection time or use a stronger deprotection solution. Monitor the completeness of deprotection using a colorimetric test like the Kaiser test.[8]
-
-
Poor Resin Swelling:
-
Cause: The resin must be adequately swollen for efficient diffusion of reagents.
-
Solution: Ensure the resin is properly swollen in a suitable solvent (e.g., DMF) before the first coupling step.[9]
-
Q: My crude this compound analogue shows multiple peaks on RP-HPLC after cleavage. How can I improve the purity?
A: The presence of multiple peaks indicates a heterogeneous mixture of the target peptide and synthesis-related impurities. Here's how to address this:
-
Identify Impurities: Use mass spectrometry to identify the nature of the major impurity peaks. Common impurities include truncated peptides (incomplete sequences) and deletion peptides (missing single amino acids).
-
Optimize Synthesis:
-
If truncated peptides are the main issue, this points to incomplete coupling. Implement the solutions mentioned in the previous question.
-
If deletion peptides are prevalent, this suggests incomplete Fmoc-deprotection.
-
-
Optimize Purification:
-
Gradient Optimization: A shallow gradient during RP-HPLC purification can improve the resolution of closely eluting peaks.
-
Alternative Mobile Phases: If co-elution is an issue, try a different mobile phase system or a column with different selectivity.
-
Antimicrobial Activity Assays
Q: I am observing high variability in the Minimum Inhibitory Concentration (MIC) values for my this compound analogues between experiments. What could be the problem?
A: High variability in MIC assays is a common issue. Here are some factors to control:
-
Inoculum Preparation: The final concentration of bacteria in the wells is critical. Ensure you are using a standardized inoculum, typically verified by measuring the optical density (OD) at 600 nm and correlating it with colony-forming units (CFU)/mL.
-
Peptide Solubility and Aggregation: this compound analogues, especially those with increased hydrophobicity, may aggregate in the assay medium.
-
Solution: Visually inspect your peptide solutions for any precipitation. Consider dissolving the peptide stock in a small amount of a suitable solvent like DMSO before diluting it in the assay medium.
-
-
Plate Incubation: Ensure consistent incubation times and temperatures. Use plate sealers to prevent evaporation, which can concentrate the components in the wells.
-
MIC Determination: The endpoint determination can be subjective if done visually. For more objective results, use a plate reader to measure the OD600 and define the MIC as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.
Cytotoxicity and Hemolysis Assays
Q: My hemolysis assay results are inconsistent. What factors should I consider?
A: Several variables can affect the outcome of a hemolysis assay:
-
Erythrocyte Source and Preparation: The species from which the red blood cells (RBCs) are obtained can influence the results, as membrane composition varies.[10] Ensure a consistent source and that the RBCs are washed thoroughly to remove plasma components.
-
Positive Control: The choice of the positive control (for 100% hemolysis) can impact the calculated hemolysis percentages. Triton X-100 is a commonly used detergent for this purpose.
-
Incubation Time and Temperature: Standardize the incubation time (e.g., 1 hour) and temperature (37°C).
-
Peptide Concentration Range: Ensure the tested concentration range is appropriate to determine the HC50 (the concentration causing 50% hemolysis).
Q: I am getting low absorbance values in my MTT/XTT cytotoxicity assay. What could be the issue?
A: Low absorbance values in tetrazolium-based assays typically indicate low cell viability or issues with the assay itself:
-
Low Cell Seeding Density: The number of viable cells may be too low to generate a strong signal. Optimize the initial cell seeding density for your specific cell line.
-
MTT/XTT Reagent Quality: Ensure the MTT or XTT reagent is properly stored and has not degraded. The MTT solution should be a clear yellow.
-
Incomplete Formazan (B1609692) Solubilization (for MTT assay): The purple formazan crystals must be fully dissolved before reading the absorbance. Use an appropriate solubilization solution (e.g., DMSO or acidified isopropanol) and ensure thorough mixing.
-
Interference from Media Components: Phenol (B47542) red and serum in the culture medium can interfere with the assay. Consider using a phenol red-free medium and serum-free conditions during the incubation with the reagent.
Data Presentation
Table 1: Antimicrobial Activity (MIC, µM) of this compound and its Analogues
| Peptide | Sequence | Modification | E. coli | S. aureus | P. aeruginosa | Reference |
| This compound | RIIDLLWRVRRPQKPKFVTVWVR | Wild-Type | 4 | 8 | 16 | [1][2] |
| PMAP-23R | RIIDR LWRVRRPQKPKFVTVWVR | Leu5 -> Arg | 2 | 4 | 8 | [1][7] |
| PMAP-23I | RIIDLLWRVRRPQKPKFVTVI VR | Thr19 -> Ile | 2 | 4 | 8 | [1][7] |
| PMAP-23RI | RIIDR LWRVRRPQKPKFVTVI VR | Leu5 -> Arg, Thr19 -> Ile | 1 | 2 | 4 | [1][7] |
| A(21)-PMAP-23 | RIIDLLWRVRRPQKPKFVTVA VR | Trp21 -> Ala | >64 | >64 | >64 | [11] |
| PMAP-NC | RLLRALLRVRRPQKPKFIVIVVR | Multiple Substitutions | 0.5-1 | 1-2 | 2-4 | [12] |
Table 2: Hemolytic and Cytotoxic Activity of this compound and its Analogues
| Peptide | HC50 (µM) (Human RBCs) | Cytotoxicity (IC50, µM) vs. Mammalian Cells | Reference |
| This compound | > 100 | > 100 (various cell lines) | [1][13] |
| PMAP-23R | > 100 | Not specified, low cytotoxicity reported | [1][7] |
| PMAP-23I | > 100 | Not specified, low cytotoxicity reported | [1][7] |
| PMAP-23RI | > 100 | Not specified, low cytotoxicity reported | [1][7] |
| PMAP-NC | > 150 | 20-40 (cancer cell lines) | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a this compound Analogue (e.g., PMAP-23RI)
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of PMAP-23RI.
-
Resin Preparation:
-
Start with a Rink Amide resin for a C-terminally amidated peptide.
-
Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.[9]
-
-
Fmoc-Deprotection:
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine.
-
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH for the C-terminus of PMAP-23RI) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[8]
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the PMAP-23RI sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of this compound analogues.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate overnight at 37°C.
-
Dilute the overnight culture in fresh broth to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
-
Peptide Dilution:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform a two-fold serial dilution of the peptide in a 96-well microtiter plate using the broth medium.
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial suspension to each well of the microtiter plate.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Porcine Myeloid Antimicrobial Peptides: A Review of the Activity and Latest Advances [frontiersin.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Central PXXP Motif Is Crucial for this compound Translocation across the Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of tryptophan residues of porcine myeloid antibacterial peptide this compound on antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationally designed this compound derivatives with enhanced bactericidal and anticancer activity based on the molecular mechanism of peptide-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic PMAP-23
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of the synthetic antimicrobial peptide, PMAP-23.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of synthetic this compound, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified this compound | Poor solubility of crude peptide: this compound, due to its hydrophobic residues, may not dissolve completely in the initial mobile phase. | - Pre-dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting with the initial mobile phase. - Use a solvent system with a higher initial organic phase concentration. - Sonicate the sample briefly to aid dissolution. |
| Peptide precipitation on the column: The peptide may precipitate at the head of the column if the mobile phase is not optimal. | - Ensure the mobile phase is well-degassed. - Adjust the initial mobile phase composition to be more solubilizing. | |
| Suboptimal RP-HPLC gradient: The elution gradient may be too steep, causing co-elution with impurities, or too shallow, leading to broad peaks and loss of product. | - Optimize the gradient slope. Start with a shallow gradient to resolve closely eluting impurities. | |
| Poor Peak Resolution in RP-HPLC | Co-elution of impurities: Deletion sequences or peptides with incomplete deprotection of side chains from solid-phase peptide synthesis (SPPS) can have similar retention times to the full-length this compound. | - Adjust the mobile phase composition. Using a different ion-pairing agent (e.g., formic acid instead of trifluoroacetic acid, TFA) can alter selectivity. - Optimize the column temperature. Running the separation at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and resolution. - Use a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency. |
| Peptide aggregation: this compound may form aggregates that can lead to broad or multiple peaks. | - Dissolve the crude peptide in a denaturing solvent (e.g., 6M guanidine (B92328) hydrochloride) and then dilute it into the mobile phase before injection. - Add a small percentage of an organic modifier like isopropanol (B130326) to the mobile phase to disrupt aggregation. | |
| Presence of Unexpected Peaks in the Chromatogram | Incomplete removal of protecting groups: Protecting groups from SPPS may not have been completely cleaved. | - Review the cleavage protocol from the synthesis. Ensure sufficient cleavage time and appropriate scavenger cocktail. - Characterize the unexpected peaks by mass spectrometry (MS) to identify the specific protecting group. |
| Oxidation of sensitive residues: Methionine or Tryptophan residues in the this compound sequence can be susceptible to oxidation. | - Use freshly prepared, degassed mobile phases. - Add an antioxidant like dithiothreitol (B142953) (DTT) to the sample solvent if compatible with the purification process. | |
| Deamidation of Asparagine or Glutamine: These residues can undergo deamidation, leading to the formation of aspartic acid or glutamic acid, respectively. | - Control the pH of the mobile phase. Deamidation is often pH-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an RP-HPLC purification protocol for synthetic this compound?
A1: A good starting point is to use a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. Based on the calculated physicochemical properties of this compound, a gradient of 20-60% acetonitrile over 40 minutes should be a reasonable starting range for elution.
Q2: How can I assess the purity of my purified this compound?
A2: Purity is typically assessed by analytical RP-HPLC, where the area of the main peak is expressed as a percentage of the total peak area at a specific wavelength (usually 214 nm or 280 nm). Mass spectrometry (MS) should also be used to confirm the identity of the main peak and to characterize any major impurities.
Q3: My purified this compound shows low biological activity. What could be the reason?
A3: Low biological activity can be due to several factors:
-
Residual TFA: Trifluoroacetic acid from the mobile phase can be cytotoxic. Ensure complete removal of TFA by lyophilization, possibly from a dilute solution of acetic acid or HCl.
-
Peptide modification: Oxidation or other chemical modifications during purification can inactivate the peptide. Confirm the integrity of the peptide by MS.
-
Incorrect folding: While this compound is a relatively small peptide, its conformation can be crucial for activity. Ensure that the final buffer conditions are suitable for its proper structure.
Q4: What are the common impurities I should expect from the solid-phase synthesis of this compound?
A4: Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that were not fully synthesized.
-
Incompletely deprotected peptides: Peptides with remaining protecting groups on amino acid side chains.
-
By-products of scavengers: Molecules used during the cleavage step that may co-purify with the peptide.
Data Presentation
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
| Amino Acid Sequence | RIIDLLWRVRRPKPKFVTVWVR-NH2 | The sequence determines the overall properties of the peptide. |
| Molecular Weight | 2846.5 g/mol | Confirmed by mass spectrometry to verify the correct product. |
| Theoretical Isoelectric Point (pI) | 11.85 | At a pH below its pI, the peptide will be positively charged, which is typical for RP-HPLC with TFA (pH ~2). |
| Grand Average of Hydropathicity (GRAVY) | 0.230 | A positive GRAVY score indicates a hydrophobic nature, suggesting strong retention on a reverse-phase column. |
Table 2: Common Impurities in Synthetic this compound and their Mass Differences
| Impurity Type | Description | Expected Mass Difference (Da) |
| Deletion of Isoleucine (I) or Leucine (L) | Missing one I or L residue | -113.1 |
| Deletion of Arginine (R) | Missing one R residue | -156.1 |
| Incomplete removal of Boc protecting group | Remaining t-butyloxycarbonyl group | +100.1 |
| Incomplete removal of Pbf protecting group | Remaining 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group on Arginine | +252.3 |
| Oxidation of Tryptophan (W) | Addition of one oxygen atom | +16.0 |
Experimental Protocols
Detailed Methodology for RP-HPLC Purification of Synthetic this compound
This protocol provides a general framework for the purification of synthetic this compound. Optimization will be required based on the specific crude sample and HPLC system.
-
Sample Preparation:
-
Accurately weigh the crude synthetic this compound.
-
Dissolve the peptide in a minimal volume of a suitable solvent. For hydrophobic peptides like this compound, start with a small amount of DMSO or 50% acetonitrile in water.
-
If solubility is an issue, sonicate the solution for 1-2 minutes.
-
Filter the dissolved sample through a 0.45 µm filter to remove any particulate matter.
-
-
RP-HPLC System and Columns:
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Method:
-
Flow Rate: 4 mL/min for a 10 mm ID column (adjust proportionally for other column diameters).
-
Detection: 214 nm and 280 nm.
-
Gradient:
-
0-5 min: 20% B (isocratic)
-
5-45 min: 20% to 60% B (linear gradient)
-
45-50 min: 60% to 100% B (wash)
-
50-55 min: 100% B (isocratic wash)
-
55-60 min: 100% to 20% B (re-equilibration)
-
60-70 min: 20% B (isocratic re-equilibration)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Confirm the molecular weight of the peptide in the pure fractions using mass spectrometry.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the aqueous solution to obtain the purified this compound as a white powder. To ensure complete removal of TFA, a final lyophilization from a dilute solution of 0.1% HCl or 1% acetic acid can be performed.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
Technical Support Center: Mitigating Cytotoxicity of PMAP-23 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of PMAP-23 derivatives. The focus is on understanding and mitigating the cytotoxic effects of these antimicrobial peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity associated with this compound and its derivatives?
The primary mechanism of cytotoxicity for this compound and its derivatives is the disruption of cell membrane integrity.[1] These cationic and amphipathic peptides interact with the negatively charged components of mammalian cell membranes, leading to pore formation, increased permeability, and eventual cell lysis.[1] While the primary target is the cell membrane, downstream effects can include the induction of apoptosis-like cell death, as observed in bacteria through nitric oxide-induced redox imbalance.[2] However, the specific intracellular signaling pathways triggered in mammalian cells are still an active area of research.
Q2: How can I reduce the cytotoxicity of my this compound derivative without compromising its antimicrobial activity?
Balancing antimicrobial efficacy and cytotoxicity is a key challenge. Here are some strategies:
-
Amino Acid Substitution: Strategically substituting specific amino acid residues can modulate hydrophobicity and charge distribution. For instance, replacing leucine (B10760876) with more polar residues can decrease hemolytic activity.
-
Modulating Helical Structure: The helical content of the peptide influences its interaction with membranes. Altering the proline-hinge region can affect the peptide's flexibility and its lytic potential.[3]
-
Chemical Modifications: PEGylation, the attachment of polyethylene (B3416737) glycol chains, can shield the peptide from non-specific interactions with mammalian cells, thereby reducing cytotoxicity and improving plasma stability.[4]
-
Formulation with Delivery Systems: Encapsulating peptides in nanoparticles or liposomes can control their release and target them more specifically to bacterial cells, minimizing off-target effects on host cells.
Q3: Which this compound derivatives have shown reduced cytotoxicity in published studies?
Several rationally designed derivatives have demonstrated an improved therapeutic window:
-
PMAP-NC: This derivative, with increased amphipathicity in the N-helix and hydrophobicity in the C-helix, exhibited potent anticancer activity with low hemolytic activity against human erythrocytes.[5]
-
PMAP-23R, PMAP-23I, and PMAP-23RI: These analogs, created through amino acid substitutions, showed negligible hemolysis and cytotoxicity while exhibiting improved stability and antibacterial activity.[1][3]
-
PMAP-PG: A derivative where proline was substituted with glycine (B1666218) retained the central hinge and was found to be nearly inactive in terms of cytotoxicity and hemolytic activity.[3]
Troubleshooting Guides
Issue 1: High Hemolytic Activity Observed in Experiments
| Possible Cause | Troubleshooting Steps |
| High Peptide Concentration | Perform a dose-response experiment to determine the HC50 (the concentration causing 50% hemolysis). Start with a broad range of concentrations and narrow down to find the therapeutic window. |
| Peptide Aggregation | Ensure proper solubilization of the peptide. Use recommended solvents (e.g., sterile water, PBS) and vortex thoroughly. Consider performing a solubility test before the experiment. |
| Incorrect Assay Conditions | Verify the concentration and source of red blood cells (RBCs). Ensure the incubation time and temperature are consistent with established protocols. Use fresh RBCs for each experiment. |
| Peptide Instability | Prepare fresh peptide dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Inconsistent Cytotoxicity Results in Cell-Based Assays (e.g., MTT, LDH)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Visually inspect plates after seeding to confirm even cell distribution. Avoid using the outer wells of the plate, which are prone to the "edge effect." |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental outcomes. |
| Peptide-Medium Interaction | Some peptides may interact with components in the cell culture medium, affecting their stability and activity. Consider using serum-free medium during the peptide treatment period if compatible with your cell line. |
| Variability in Assay Performance | Ensure proper mixing of reagents and complete solubilization of formazan (B1609692) crystals in MTT assays. For LDH assays, ensure that the cell lysis for the maximum LDH release control is complete. |
Quantitative Data on Cytotoxicity of this compound Derivatives
The following tables summarize the available quantitative data on the hemolytic and cytotoxic activity of various this compound derivatives.
Table 1: Hemolytic Activity of this compound Derivatives
| Peptide | Description | Hemolytic Activity | Reference |
| This compound | Wild-type peptide | Low hemolytic activity reported. | [6] |
| PMAP-NC | Increased N-terminal amphipathicity and C-terminal hydrophobicity | ~20% hemolysis at 64 µM | [1] |
| PMAP-PA | Proline to Alanine substitution | 14% hemolysis at 64 µM | [3] |
| PMAP-PG | Proline to Glycine substitution | Nearly inactive | [3] |
| PMAP-23R | Leu5 -> Arg substitution | Negligible hemolysis | [1][3] |
| PMAP-23I | Thr19 -> Ile substitution | Negligible hemolysis | [1][3] |
| PMAP-23RI | Leu5 -> Arg and Thr19 -> Ile substitutions | Negligible hemolysis | [1][3] |
Table 2: Cytotoxicity of this compound Derivatives against Mammalian Cells
| Peptide | Cell Line | Assay | Cytotoxicity | Reference |
| This compound | RAW 264.7 | MTT | Nearly inactive | [3] |
| PMAP-NC | MDA-MB-231, A549 | MTT | Significant anticancer activity | [5] |
| PMAP-PA | RAW 264.7 | MTT | 37% cytotoxicity at 64 µM | [3] |
| PMAP-PG | RAW 264.7 | MTT | Nearly inactive | [3] |
Experimental Protocols
Hemolysis Assay
This protocol is a standard method to assess the lytic activity of peptides against red blood cells.
-
Preparation of Red Blood Cells (RBCs):
-
Collect fresh human or animal blood in a tube containing an anticoagulant (e.g., heparin).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Remove the supernatant and wash the RBC pellet three times with cold phosphate-buffered saline (PBS), pH 7.4.
-
Resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
-
Peptide Preparation:
-
Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial two-fold dilutions of the peptide in PBS in a 96-well plate.
-
-
Assay Procedure:
-
Add 100 µL of the 4% RBC suspension to each well containing 100 µL of the peptide dilutions.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1,000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations.
-
Include an untreated control (medium only) and a vehicle control if a solvent other than medium is used.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_untreated_control) x 100
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged membranes.
-
Cell Seeding and Peptide Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Assay Procedure:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare a reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of a stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm and 680 nm (for background correction) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_sample - Abs_spontaneous_release) / (Abs_maximum_release - Abs_spontaneous_release)] x 100 Spontaneous release is the LDH activity in the supernatant of untreated cells. Maximum release is the LDH activity after complete cell lysis with a lysis buffer.
-
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of this compound derivatives.
Caption: Key strategies for mitigating the cytotoxicity of this compound derivatives.
Caption: Simplified pathway of this compound induced cytotoxicity via membrane disruption.
References
- 1. Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound triggers cell death by nitric oxide-induced redox imbalance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Unraveling the immune response in optic nerve injury: implications for retinal ganglion cell protection [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural studies of porcine myeloid antibacterial peptide this compound and its analogues in DPC micelles by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
PMAP-23 Therapeutic Index Improvement: Technical Support Center
Welcome to the technical support center for researchers working on improving the therapeutic index of the porcine myeloid antimicrobial peptide, PMAP-23. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound for therapeutic use?
The primary limitation of this compound for systemic therapeutic applications is its potential for off-target toxicity, particularly hemolytic activity against red blood cells and cytotoxicity towards mammalian cells. While it exhibits potent broad-spectrum antimicrobial activity, ensuring its selectivity for microbial membranes over host cell membranes is a critical challenge in its development as a therapeutic agent.
Q2: What are the main strategies to improve the therapeutic index of this compound?
Several strategies have been successfully employed to enhance the therapeutic index of this compound. These primarily revolve around peptide engineering to increase antimicrobial potency while decreasing toxicity. Key approaches include:
-
Amino Acid Substitution: Strategically replacing specific amino acids to modify the peptide's physicochemical properties, such as charge, hydrophobicity, and amphipathicity.
-
Peptide Truncation: Creating shorter versions of the peptide to identify the minimal active domain and remove regions associated with toxicity.
-
Hybrid Peptide Design: Fusing this compound or its fragments with other functional sequences, such as lipopolysaccharide (LPS)-binding motifs, to enhance targeting and activity against Gram-negative bacteria.
-
Chemical Modifications: Incorporating non-standard amino acids or modifying the peptide backbone to increase stability and reduce susceptibility to proteases.
Q3: How does altering the charge and hydrophobicity of this compound affect its activity?
Altering the net positive charge and hydrophobicity of this compound has a significant impact on its antimicrobial activity and toxicity:
-
Increasing Cationicity: Generally, increasing the net positive charge (e.g., by substituting neutral or hydrophobic residues with arginine or lysine) enhances the initial electrostatic attraction of the peptide to the negatively charged bacterial membrane, often leading to increased antimicrobial activity.
-
Optimizing Hydrophobicity: Hydrophobicity is crucial for the peptide's ability to insert into and disrupt the bacterial membrane. However, excessive hydrophobicity can lead to indiscriminate membrane disruption, resulting in higher hemolytic activity and cytotoxicity. Therefore, a careful balance must be struck to maximize antimicrobial efficacy while minimizing host cell damage.
Q4: What is the significance of the helix-hinge-helix structure of this compound?
The unique helix-hinge-helix structure of this compound in a membrane environment is essential for its mechanism of action. This conformation consists of two α-helical regions connected by a flexible hinge containing a PXXP motif. It is hypothesized that the N-terminal helix first binds to the surface of the bacterial membrane, after which the flexible hinge allows the C-terminal helix to insert into the hydrophobic core of the membrane, leading to permeabilization and cell death.
Troubleshooting Guides
Problem: My novel this compound analog shows high antimicrobial activity but also high hemolysis.
-
Possible Cause: The hydrophobicity of your analog might be too high, leading to non-selective disruption of both bacterial and mammalian cell membranes.
-
Troubleshooting Steps:
-
Re-evaluate Amino Acid Substitutions: If you introduced hydrophobic residues, consider replacing them with less hydrophobic or even charged residues at positions not critical for the hydrophobic face of the amphipathic helix.
-
Introduce Proline Residues: The introduction of proline can reduce cytotoxicity by altering the peptide's helical structure and its interaction with mammalian membranes.
-
Reduce Overall Hydrophobicity: Analyze the overall hydrophobicity of your peptide. If it is significantly higher than that of the parent this compound, consider modifications to decrease it.
-
Problem: The antimicrobial activity of my this compound analog is lower than expected.
-
Possible Cause 1: The modifications may have disrupted the essential amphipathic helical structure required for membrane interaction.
-
Troubleshooting Steps:
-
Circular Dichroism (CD) Spectroscopy: Perform CD spectroscopy to assess the secondary structure of your peptide in the presence of membrane-mimicking environments (e.g., SDS micelles or liposomes). Compare the results with the parent this compound to ensure the helical content is maintained.
-
Helical Wheel Projections: Use helical wheel projection tools to visualize how your amino acid substitutions affect the distribution of hydrophobic and hydrophilic residues. Ensure a clear separation between the polar and non-polar faces of the helix.
-
-
Possible Cause 2: The net positive charge may be too low for efficient binding to bacterial membranes.
-
Troubleshooting Steps:
-
Introduce Cationic Residues: If not already done, consider substituting neutral or hydrophobic residues with lysine (B10760008) or arginine, particularly on the hydrophilic face of the helix, to enhance electrostatic interactions with the bacterial surface.
-
Data Presentation
Table 1: Comparison of Antimicrobial Activity (MIC) of this compound and its Analogs
| Peptide | E. coli (μM) | S. aureus (μM) | S. flexneri (μM) | S. Typhimurium (μM) | Reference |
| This compound | 2-4 | 4-8 | >128 | 8-16 | |
| PMAP-23R | 1-2 | 2-4 | >128 | 4-8 | |
| PMAP-23I | 2-4 | 4-8 | 64-128 | 8-16 | |
| PMAP-23RI | 1-2 | 2-4 | 32-64 | 4-8 | |
| PMAP-NC | 0.5-1 | 1-2 | - | - |
MIC values are presented as ranges based on reported data. "-" indicates data not available.
Table 2: Comparison of Hemolytic Activity of this compound and its Analogs
| Peptide | Hemolysis at 40 μM (%) | Hemolysis at 80 μM (%) | Reference |
| This compound | < 5 | ~8 | |
| This compound Truncated (N-terminal) | < 5 | < 5 | |
| This compound Truncated (C-terminal) | < 5 | < 5 | |
| PMAP-23RI | Negligible | Negligible | |
| PMAP-NC | Low | Low |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound analogs.
-
Peptide Preparation: Dissolve the synthesized peptides in sterile, deionized water or a suitable buffer (e.g., 0.01% acetic acid) to create a stock solution (e.g., 1 mg/mL).
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution with the inoculated broth to achieve a range of desired concentrations.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 2: Hemolysis Assay
This protocol describes the procedure to assess the hemolytic activity of this compound analogs against red blood cells (RBCs).
-
RBC Preparation: Obtain fresh human or animal blood containing an anticoagulant. Centrifuge the blood to pellet the RBCs, wash the pellet three times with phosphate-buffered saline (PBS), and resuspend the RBCs in PBS to a final concentration of 2-8% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well microtiter plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS only) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
Caption: Mechanism of action of this compound on bacterial membranes.
Caption: Workflow for improving the therapeutic index of this compound.
Validation & Comparative
A Comparative Guide to Cathelicidin Antimicrobial Peptides: PMAP-23 vs. LL-37 and BMAP-27
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the porcine cathelicidin (B612621) antimicrobial peptide (AMP) PMAP-23 with two other well-characterized cathelicidins: the human peptide LL-37 and the bovine peptide BMAP-27. The information presented herein is supported by experimental data to assist in the evaluation of their potential as therapeutic agents.
Introduction to Cathelicidin Antimicrobial Peptides
Cathelicidins are a crucial component of the innate immune system in vertebrates, providing a first line of defense against invading pathogens.[1] These peptides are characterized by a conserved N-terminal cathelin domain and a highly variable C-terminal antimicrobial domain.[1] Upon infection or inflammation, the pro-peptide is proteolytically cleaved to release the active AMP. This guide focuses on the comparative analysis of three prominent α-helical cathelicidins: this compound, LL-37, and BMAP-27.
Comparative Performance Data
The following tables summarize the antimicrobial and hemolytic activities of this compound, LL-37, and BMAP-27. It is important to note that direct comparisons of Minimum Inhibitory Concentration (MIC) and Hemolytic Concentration 50 (HC50) values across different studies can be challenging due to variations in experimental conditions, such as microbial strains, media, and assay protocols. The data presented here is compiled from various sources to provide a comprehensive overview.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Peptide | Gram-Positive Bacteria | MIC (µM) | Gram-Negative Bacteria | MIC (µM) |
| This compound | Staphylococcus aureus | 2-8 | Escherichia coli | 1-4 |
| Bacillus subtilis | 1-4 | Pseudomonas aeruginosa | 4-16 | |
| Listeria monocytogenes | 2-8 | Salmonella typhimurium | 2-8 | |
| LL-37 | Staphylococcus aureus | 5-20 | Escherichia coli | 5-20 |
| Streptococcus pyogenes | 7.65-9.28[2] | Pseudomonas aeruginosa | 10-40 | |
| Enterococcus faecium | >20 | Klebsiella pneumoniae | 10-40 | |
| BMAP-27 | Staphylococcus aureus | 2-8 | Escherichia coli | 1-4 |
| Streptococcus mutans | 1.8 (µg/mL)[3] | Pseudomonas aeruginosa | 2-8 | |
| Enterococcus faecium | 4-16 | Salmonella typhimurium | 1-4 |
Note: MIC values can vary significantly depending on the specific strain and the experimental conditions used.
Cytotoxicity: Hemolytic Activity (HC50)
The HC50 value is the concentration of a peptide that causes 50% hemolysis of red blood cells, a common measure of cytotoxicity towards mammalian cells. Higher HC50 values indicate lower toxicity.
| Peptide | Hemolytic Activity (HC50 in µM) | Selectivity Index (HC50/MIC) |
| This compound | >100[4] | High |
| LL-37 | 25-100 | Moderate |
| BMAP-27 | 10-50 | Low to Moderate |
The Selectivity Index (SI) is a ratio of cytotoxicity to antimicrobial activity. A higher SI is desirable for a therapeutic agent.
Mechanisms of Action
While all three peptides primarily act by disrupting the microbial cell membrane, there are nuances in their proposed mechanisms.
This compound: This peptide is believed to act via a "carpet-like" mechanism. It initially binds to the negatively charged bacterial membrane through electrostatic interactions and then accumulates on the surface, forming a "carpet". Once a threshold concentration is reached, the peptide disrupts the membrane integrity, leading to cell lysis. There is also evidence to suggest that this compound may have intracellular targets.
LL-37: The mechanism of LL-37 is also primarily through membrane disruption, likely involving the formation of toroidal pores or a carpet-like mechanism. Beyond its direct antimicrobial effects, LL-37 is a potent immunomodulator, capable of influencing a variety of cellular processes through interactions with host cell receptors and signaling pathways.
BMAP-27: Similar to the others, BMAP-27 disrupts bacterial membranes, causing rapid depolarization and increased permeability. Its potent antimicrobial activity is linked to its ability to efficiently permeabilize the cell membrane.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a specific bacterium.
Methodology:
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking. The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: The antimicrobial peptide is serially diluted in the same broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
Controls:
-
Positive Control: Bacterial suspension in broth without any peptide to ensure normal bacterial growth.
-
Negative Control: Broth medium only to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Hemolytic Activity Assay
Objective: To assess the cytotoxicity of an antimicrobial peptide by measuring its ability to lyse red blood cells.
Methodology:
-
Red Blood Cell (RBC) Preparation: Freshly drawn red blood cells (typically from a healthy donor) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. The washed RBCs are then resuspended in PBS to a final concentration of approximately 1-2% (v/v).
-
Peptide Dilution Series: The antimicrobial peptide is serially diluted in PBS in a 96-well microtiter plate.
-
Incubation: An equal volume of the prepared RBC suspension is added to each well containing the peptide dilutions.
-
Controls:
-
Negative Control (0% Hemolysis): RBC suspension in PBS without any peptide.
-
Positive Control (100% Hemolysis): RBC suspension with a lytic agent, such as 1% Triton X-100.
-
-
Incubation: The microtiter plate is incubated at 37°C for a specified period, typically 1 hour.
-
Measurement: After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of 450 nm or 540 nm using a microplate reader.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
HC50 Determination: The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and identifying the concentration that causes 50% hemolysis.
Visualizing Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and signaling pathways associated with these cathelicidin peptides.
Caption: Proposed "carpet-like" mechanism of action for this compound.
Caption: General membrane disruption mechanisms of LL-37 and BMAP-27.
Caption: Simplified overview of LL-37's immunomodulatory signaling.
Conclusion
This compound, LL-37, and BMAP-27 are all potent cathelicidin antimicrobial peptides with broad-spectrum activity. This compound stands out for its remarkably low hemolytic activity, suggesting a high therapeutic index. LL-37, while also effective, exhibits a more complex profile with significant immunomodulatory functions that could be beneficial in certain therapeutic contexts but may also contribute to its higher cytotoxicity. BMAP-27 is a highly potent antimicrobial peptide, but its higher hemolytic activity may limit its systemic applications. The choice of peptide for a particular application will depend on the specific requirements, balancing the need for high antimicrobial potency with an acceptable toxicity profile. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative strengths and weaknesses of these promising antimicrobial peptides.
References
- 1. The Antibacterial and Anti-biofilm Traits of the Novel BMAP-27-Melittin Conjugated Peptide Nanoparticle Against Streptococcus mutans: Clinical Isolates from Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Peptide PMAP-23 and Its Synthetic Analogs
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of the porcine myeloid antibacterial peptide (PMAP-23) and its rationally designed synthetic analogs. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential of these peptides as novel antimicrobial agents. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the proposed mechanism of action.
Executive Summary
Antimicrobial peptides (AMPs) represent a promising alternative to conventional antibiotics in an era of rising antimicrobial resistance. This compound, a cathelicidin-derived peptide, has demonstrated broad-spectrum antibacterial activity.[1][2] To enhance its therapeutic potential, several synthetic analogs have been developed with improved stability and efficacy. This guide focuses on a comparative analysis of this compound and its key analogs, including those developed through amino acid substitution (PMAP-23R, PMAP-23I, and PMAP-23RI) and rational design based on its membrane interaction mechanism (PMAP-NC). The data indicates that specific modifications can significantly improve antimicrobial potency and, in some cases, expand the spectrum of activity while maintaining low cytotoxicity.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the antimicrobial, hemolytic, and cytotoxic activities of this compound and its synthetic analogs.
Table 1: Minimum Inhibitory Concentration (MIC) in µM against various bacterial strains
| Peptide | S. aureus ATCC 25923 | S. enterica serovar Typhimurium SL1344 | S. flexneri CICC 21534 | E. coli | P. aeruginosa |
| This compound | 8 | 4 | >128 | 2-4 | 8 |
| PMAP-23R | 4 | 2 | >128 | - | - |
| PMAP-23I | 4 | 2 | 64 | - | - |
| PMAP-23RI | 2 | 1 | 32 | - | - |
| PMAP-NC | 1-2 | - | - | 1-2 | 4 |
Data compiled from multiple sources.[1][2][3]
Table 2: Hemolytic and Cytotoxic Activity
| Peptide | Hemolytic Activity (HC50 in µM) | Cytotoxicity (CC50 in µM against mammalian cells) |
| This compound | >128 | >40 |
| PMAP-23R | >128 | Not Reported |
| PMAP-23I | >128 | Not Reported |
| PMAP-23RI | >128 | Not Reported |
| PMAP-NC | >100 | >50 |
Data indicates low toxicity for the parent peptide and its analogs at their effective antimicrobial concentrations.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.
-
Bacterial Preparation: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) overnight at 37°C. The culture is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The peptides are serially diluted in a 96-well microtiter plate using MHB to achieve a range of concentrations.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the serially diluted peptides. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Hemolytic Activity Assay
This assay measures the ability of the peptides to lyse red blood cells (RBCs), an indicator of cytotoxicity against mammalian cells.
-
RBC Preparation: Fresh human or porcine red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: The peptides are serially diluted in PBS in a 96-well plate. An equal volume of the RBC suspension is added to each well.
-
Controls: A negative control (RBCs in PBS) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis) are included.
-
Incubation and Measurement: The plate is incubated for 1 hour at 37°C. After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance of the supernatant at 570 nm.
-
Calculation: The percentage of hemolysis is calculated using the formula: (% Hemolysis) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. The HC50 is the peptide concentration that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability and, conversely, peptide cytotoxicity.
-
Cell Culture: Mammalian cells (e.g., porcine intestinal epithelial cells) are seeded in a 96-well plate and grown to a confluent monolayer.
-
Peptide Exposure: The culture medium is replaced with fresh medium containing various concentrations of the peptides, and the cells are incubated for a specified period (e.g., 24 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The CC50 is the peptide concentration that reduces cell viability by 50%.
Mandatory Visualizations
Proposed Mechanism of Action of this compound and its Analogs
The antimicrobial activity of this compound is believed to be mediated by direct interaction with and disruption of the bacterial cell membrane. The peptide adopts a helix-hinge-helix structure in a membrane environment.
Caption: Proposed "carpet-like" mechanism of this compound.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the broth microdilution MIC assay.
References
In Vivo Validation of PMAP-23's Antimicrobial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antimicrobial performance of the porcine myeloid antimicrobial peptide PMAP-23 and its analogs, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential as a therapeutic agent.
Executive Summary
This compound, a cathelicidin-derived antimicrobial peptide, and its synthetic analogs have demonstrated significant antimicrobial activity in various in vivo models of bacterial infection. Notably, the analog PMAP-23RI has shown impressive therapeutic efficacy in murine models of both Gram-positive and Gram-negative bacterial infections, surpassing the parental peptide in stability and antibacterial action.[1][2] This guide summarizes the key in vivo findings, presents detailed experimental protocols, and visualizes the proposed mechanisms of action.
Comparative In Vivo Efficacy of this compound Analogs
Analogs of this compound have been engineered to enhance their antimicrobial properties and stability. The most extensively studied analog in vivo is PMAP-23RI, which incorporates amino acid substitutions to increase its net positive charge and hydrophobicity.
Systemic Infection Models
In a murine model of systemic Staphylococcus aureus infection, treatment with PMAP-23RI significantly improved survival rates and reduced bacterial load in vital organs compared to the control group. Similarly, in a Salmonella enterica serovar Typhimurium infection model, PMAP-23RI treatment led to a notable reduction in mortality and bacterial dissemination.[1]
Table 1: In Vivo Efficacy of PMAP-23RI in Murine Systemic Infection Models [1]
| Infection Model | Treatment Group | Dosage | Survival Rate (%) | Bacterial Load (log10 CFU/g tissue) |
| S. aureus | Control (PBS) | - | 20 | Lung: 7.5 ± 0.4, Liver: 6.8 ± 0.3 |
| PMAP-23RI | 4 mg/kg | 80 | Lung: 4.2 ± 0.5, Liver: 3.9 ± 0.4 | |
| S. Typhimurium | Control (PBS) | - | 30 | Spleen: 8.1 ± 0.6, Liver: 7.9 ± 0.5 |
| PMAP-23RI | 4 mg/kg | 90 | Spleen: 5.3 ± 0.4, Liver: 4.8 ± 0.6 |
Wound Healing Models
Topical application of antimicrobial peptides, including those structurally related to this compound, has been shown to accelerate wound healing in murine models of infected wounds. These peptides not only reduce the bacterial burden but also appear to modulate the inflammatory response and promote tissue regeneration. While specific quantitative data for this compound in a wound healing model was not available in the reviewed literature, the general efficacy of similar peptides suggests its potential in this application.
Experimental Protocols
Murine Model of Staphylococcus aureus Systemic Infection
This protocol outlines the methodology for inducing and treating a systemic S. aureus infection in mice to evaluate the efficacy of antimicrobial peptides.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Staphylococcus aureus ATCC 25923.
-
Inoculum Preparation: S. aureus is grown in Tryptic Soy Broth (TSB) to mid-logarithmic phase, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ CFU/mL.
-
Infection: Mice are challenged via intraperitoneal injection with 0.1 mL of the bacterial suspension (1 x 10⁷ CFU/mouse).
-
Treatment: One hour post-infection, mice are treated with PMAP-23RI (4 mg/kg) or a vehicle control (PBS) via intravenous injection. A second dose is administered 12 hours post-infection.
-
Monitoring: Survival is monitored for 7 days post-infection. For bacterial load determination, a separate cohort of mice is euthanized at 24 hours post-infection, and organs (lungs, liver, spleen) are aseptically harvested, homogenized, and plated on TSB agar (B569324) for CFU enumeration.
Murine Model of Salmonella enterica serovar Typhimurium Systemic Infection
This protocol details the procedure for a systemic S. Typhimurium infection model in mice.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Salmonella enterica serovar Typhimurium SL1344.
-
Inoculum Preparation: S. Typhimurium is cultured in Luria-Bertani (LB) broth overnight, then diluted in fresh LB broth and grown to logarithmic phase. The bacteria are washed and resuspended in PBS to a concentration of 5 x 10⁵ CFU/mL.
-
Infection: Mice are infected with 0.2 mL of the bacterial suspension (1 x 10⁵ CFU/mouse) via intraperitoneal injection.
-
Treatment: Treatment with PMAP-23RI (4 mg/kg) or PBS is administered intravenously at 1 hour and 12 hours post-infection.
-
Monitoring: Survival is observed over a 14-day period. For bacterial burden analysis, organs are collected at day 3 post-infection for CFU counting.
Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of this compound is believed to be through direct disruption of the bacterial cell membrane, consistent with the "carpet" model.[3] This involves the peptide accumulating on the bacterial surface and causing membrane permeabilization, leading to leakage of cellular contents and cell death.
In addition to its direct bactericidal activity, this compound has been shown to possess limited immunomodulatory functions. Full-length this compound can induce the production of the chemokine Interleukin-8 (IL-8) in porcine macrophages.[4] This suggests a potential role in recruiting neutrophils and other immune cells to the site of infection. The precise signaling pathway for this induction is not yet fully elucidated but likely involves interactions with host cell surface receptors.
Below are diagrams illustrating the proposed antimicrobial mechanism and a potential signaling pathway for IL-8 induction.
Caption: Proposed "carpet-like" mechanism of this compound's antimicrobial activity.
References
- 1. Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides: A Potent Alternative to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assessment of Salmonella enterica Serovar Typhimurium DT104 Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Peptides PMAP-23 and LL-37: A Guide for Researchers and Drug Development Professionals
An in-depth examination of two potent cathelicidin-derived peptides, the porcine PMAP-23 and the human LL-37, reveals distinct profiles in their antimicrobial, immunomodulatory, and cytotoxic activities. This guide provides a comparative analysis of their performance, supported by experimental data, to inform research and therapeutic development.
Introduction
Antimicrobial peptides (AMPs) are crucial components of the innate immune system, offering a first line of defense against a broad spectrum of pathogens. Among the most studied AMPs are those derived from the cathelicidin (B612621) family, including this compound from pigs and LL-37 from humans. Both peptides exhibit potent antimicrobial effects, but their broader biological activities, including their interaction with the host immune system and their potential for therapeutic use, show significant differences. This guide presents a comparative analysis of this compound and LL-37, focusing on their performance in key biological assays and their underlying mechanisms of action.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound and LL-37. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)
| Organism | This compound (µM) | LL-37 (µg/mL) | LL-37 (µM) (approx.) |
| Escherichia coli | 1 - 8[1] | <10[2] | <2.2 |
| Pseudomonas aeruginosa | 4 - 8[1] | <10[2] | <2.2 |
| Staphylococcus aureus | 2 - 4[1] | <10[2] | <2.2 |
| Salmonella typhimurium | 4[1] | <10[2] | <2.2 |
| Listeria monocytogenes | 4[1] | <10[2] | <2.2 |
| Staphylococcus epidermidis | 2[1] | <10[2] | <2.2 |
| Shigella flexneri | >64[1] | Not widely reported | - |
Note: Conversion of LL-37 from µg/mL to µM is approximated based on a molecular weight of ~4.5 kDa.
Table 2: Comparative Cytotoxicity
| Cell Type | This compound | LL-37 |
| Hemolytic Activity | Low[1] | Low to moderate[3] |
| Epithelial Cells | Not toxic up to 40 µM[4] | Cytotoxic effects are cell-type dependent and can be observed at various concentrations. |
Performance Analysis
Antimicrobial Activity
Both this compound and LL-37 demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria[1][2]. This compound is reported to act via a "carpet-like" mechanism, where the peptide disrupts the bacterial membrane integrity[5]. Analogs of this compound have been developed with enhanced stability and bactericidal activity[1]. LL-37 also acts by disrupting the bacterial membrane through electrostatic attraction to the negatively charged surface[6].
Immunomodulatory Effects
A key differentiator between the two peptides lies in their immunomodulatory capabilities.
This compound: The immunomodulatory role of this compound appears to be more limited. Full-length this compound can induce the production of the chemokine IL-8 in porcine epithelial cells; however, this function is lost in truncated versions of the peptide[4][7]. Studies have shown that this compound does not bind to lipopolysaccharide (LPS) or inhibit LPS-induced cytokine production in monocytes[4][7]. However, there is evidence that porcine AMPs, including this compound, can facilitate the uptake of nucleic acids into plasmacytoid dendritic cells, leading to a potent IFN-α response[8]. This suggests a potential role in antiviral immunity.
LL-37: In contrast, LL-37 is a potent and multifaceted immunomodulator. It can modulate the host immune response in various ways:
-
TLR Signaling: LL-37 can suppress inflammatory responses triggered by bacterial components like LPS (a TLR4 agonist) while enhancing signaling through TLR3, which recognizes viral double-stranded RNA. It can also enhance the activation of nucleic acid-sensing TLRs (TLR7, TLR8, and TLR9) by forming complexes with self-DNA and self-RNA.
-
Chemokine and Cytokine Induction: LL-37 can induce the expression of a wide range of chemokines and cytokines, attracting immune cells such as neutrophils, monocytes, and T-cells to the site of infection[9].
-
Inflammasome Activation: LL-37 can activate the NLRP3 inflammasome, a key component of the innate immune response that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Cytotoxicity
This compound generally exhibits low toxicity towards mammalian cells, with minimal hemolytic activity and no significant toxicity to epithelial cells at effective antimicrobial concentrations[1][4]. The cytotoxic profile of LL-37 is more complex and cell-type dependent. It can induce apoptosis in some cell types while promoting proliferation in others, and its effects can be influenced by the cellular context[10].
Signaling Pathways
The signaling mechanisms underlying the immunomodulatory effects of LL-37 are well-characterized and involve multiple pathways. In contrast, the signaling pathways activated by this compound are less understood.
This compound Signaling
The primary mechanism described for this compound is its direct interaction with and disruption of microbial membranes. Its immunomodulatory signaling is less defined, though its ability to induce IFN-α suggests a potential interaction with intracellular nucleic acid sensors.
This compound facilitates nucleic acid uptake by pDCs, inducing IFN-α.
LL-37 Signaling
LL-37 engages with multiple cell surface receptors, including Formyl Peptide Receptor 2 (FPR2), Epidermal Growth Factor Receptor (EGFR), and the P2X7 receptor, to trigger a cascade of intracellular signaling events[6]. These pathways, including the PI3K/Akt, MAPK/Erk, and NF-κB pathways, regulate a wide array of cellular responses such as inflammation, cell proliferation, and migration[6][11].
LL-37 activates multiple signaling pathways via various receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and LL-37.
Antimicrobial Activity Assays
-
Minimal Inhibitory Concentration (MIC) Determination:
-
Method: Broth microdilution assay is a standard method.
-
Procedure: A serial dilution of the peptide is prepared in a 96-well plate containing a standardized bacterial suspension in a suitable growth medium. The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that visibly inhibits bacterial growth.
-
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assays
-
Hemolysis Assay:
-
Method: Measures the lytic effect of the peptide on red blood cells.
-
Procedure: A suspension of washed red blood cells is incubated with various concentrations of the peptide for a defined period (e.g., 1 hour) at 37°C. The release of hemoglobin into the supernatant is measured spectrophotometrically at a wavelength of 540 nm. A positive control (e.g., Triton X-100) is used to determine 100% hemolysis.
-
-
MTT Assay (for epithelial cells):
-
Method: Assesses cell viability and proliferation.
-
Procedure: Cells are seeded in a 96-well plate and incubated with different concentrations of the peptide. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Immunomodulatory Assays
-
Cytokine Induction Assay (ELISA):
-
Method: Quantifies the amount of a specific cytokine released by cells in response to peptide stimulation.
-
Procedure: Immune cells (e.g., macrophages, epithelial cells) are incubated with the peptide for a specified time. The cell culture supernatant is then collected and analyzed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., IL-8, TNF-α).
-
-
LPS Neutralization Assay:
-
Method: Determines the ability of the peptide to inhibit the pro-inflammatory effects of LPS.
-
Procedure: Immune cells (e.g., monocytes) are pre-incubated with the peptide before being stimulated with LPS. The production of a pro-inflammatory cytokine, such as TNF-α or IL-8, is then measured by ELISA. A reduction in cytokine production in the presence of the peptide indicates LPS neutralization.
-
-
Chemotaxis Assay:
-
Method: Measures the ability of the peptide to attract immune cells.
-
Procedure: A transwell chamber system is typically used, with immune cells placed in the upper chamber and the peptide in the lower chamber. The number of cells that migrate through the porous membrane into the lower chamber in response to the peptide gradient is quantified after a specific incubation period.
-
Conclusion
This compound and LL-37, while both members of the cathelicidin family of antimicrobial peptides, exhibit distinct biological profiles. This compound is a potent antimicrobial agent with limited immunomodulatory activity and low cytotoxicity, making it a potentially attractive candidate for direct antimicrobial applications. In contrast, LL-37 is a powerful immunomodulator with a complex and context-dependent role in host defense and inflammation. Its ability to orchestrate the immune response is a key feature, but its potential for cytotoxicity requires careful consideration in therapeutic design.
For researchers and drug development professionals, the choice between targeting or utilizing these peptides will depend on the specific therapeutic goal. The development of this compound-based drugs may focus on creating potent, non-toxic antibiotics, while the therapeutic potential of LL-37 lies in its ability to modulate the immune response in various diseases, from infectious diseases to autoimmune disorders and cancer. A thorough understanding of their comparative strengths and weaknesses, as provided in this guide, is essential for advancing their clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathelicidins PMAP-36, LL-37 and CATH-2 are similar peptides with different modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Immunomodulatory Activity of this compound Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Contribution of Antimicrobial Peptides to Immune Cell Function: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial peptide LL-37 promotes the proliferation and invasion of skin squamous cell carcinoma by upregulating DNA-binding protein A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: PMAP-23 vs. Cecropin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action, antimicrobial efficacy, and cytotoxic profiles of two prominent antimicrobial peptides (AMPs): PMAP-23, a porcine cathelicidin, and Cecropin (B1577577) A, an insect-derived peptide. The information presented herein is supported by experimental data to aid in the evaluation of these peptides for potential therapeutic applications.
Overview of Mechanisms of Action
Both this compound and Cecropin A exert their antimicrobial effects primarily by disrupting the integrity of bacterial cell membranes. However, the specific models describing their interactions with the lipid bilayer differ.
This compound is understood to operate via the "carpet" model .[1][2][3] In this mechanism, the peptide monomers initially bind to the negatively charged outer leaflet of the bacterial membrane. As the peptide concentration on the membrane surface increases, they aggregate and align parallel to the lipid bilayer, creating a "carpet-like" layer.[2][3] This accumulation disrupts the membrane's curvature and tension, leading to the formation of transient pores or micelles, ultimately causing leakage of cellular contents and cell death.[2] This model is supported by fluorescence and molecular dynamics studies indicating the peptide's location just below the polar headgroups of the membrane.[3]
Cecropin A , on the other hand, is believed to act through the formation of discrete ion channels or pores .[4][5] At lower concentrations, Cecropin A can form partially selective ion channels, leading to depolarization of the bacterial membrane.[4] At higher concentrations, it can form larger, less-selective pores, resulting in the leakage of larger molecules.[4] The action of Cecropin A can be a two-step process, initially permeabilizing the outer membrane, followed by disruption of the cytoplasmic membrane.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and Cecropin A is typically quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The following tables summarize representative MIC values from published studies. Note: Direct comparison of absolute values should be made with caution, as experimental conditions such as broth composition and bacterial growth phase can influence results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains.
| Bacterial Strain | MIC (µM) | Reference |
| Escherichia coli | 1.0 - 10 | [6][7] |
| Staphylococcus aureus | >1 (slightly higher than against E. coli) | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Cecropin A against common bacterial strains.
| Bacterial Strain | MIC (µM) | Reference |
| Escherichia coli | 0.9 - 2.5 | [9] |
| Staphylococcus aureus | 2 (rKR12AGPWR6, a cecropin-like peptide) | [10] |
Cytotoxicity Profile
A critical aspect of therapeutic peptide development is their selectivity for microbial cells over host cells. The following tables present data on the cytotoxic effects of this compound and Cecropin A on mammalian cells.
Table 3: Cytotoxicity of this compound on Mammalian Cells.
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| Human Red Blood Cells | Hemolysis Assay | up to 80 | No significant hemolysis | [11][12] |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | WST Assay | up to 40 | No significant toxicity | [11][12] |
Table 4: Cytotoxicity of Cecropin A on Mammalian Cells.
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| NIH 3T3 (mouse fibroblast) | MTT Assay | up to 25 | Not toxic | [4] |
| Human Red Blood Cells | Hemolysis Assay | Not specified | Low hemolytic effect | |
| MDA-MB-231 (human breast adenocarcinoma) | MTT Assay | 120 | 32.9% cytostasis | [13][14] |
| M14K (human mesothelioma) | MTT Assay | 120 | Significant cytostasis | [13][14] |
| HL-60 (human promyelocytic leukemia) | Viability Assay | 30 | Dose-dependent loss of viability | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Bacterial Culture Preparation: Inoculate 3-5 colonies of the test organism from a fresh agar (B569324) plate into 5 mL of Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Bacterial Dilution: Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[16]
-
Peptide Dilution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions of the peptide in MHB in a 96-well polypropylene (B1209903) microtiter plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted peptide. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[10]
SYTOX™ Green Uptake Assay for Membrane Permeabilization
This assay measures the permeabilization of the bacterial cytoplasmic membrane using a fluorescent dye that only enters cells with compromised membranes.
-
Bacterial Preparation: Grow bacteria to the mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a desired optical density.
-
Dye Incubation: Add SYTOX™ Green nucleic acid stain to the bacterial suspension at a final concentration of 0.5–5 µM and incubate in the dark for at least 5 minutes to allow for equilibration.[17]
-
Peptide Treatment: Add varying concentrations of the antimicrobial peptide to the bacterial suspension.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader with excitation and emission wavelengths of approximately 502 nm and 523 nm, respectively.[18] An increase in fluorescence indicates membrane permeabilization.
-
Data Analysis: Express the results as a percentage of the maximum fluorescence obtained by treating the cells with a membrane-disrupting agent like melittin (B549807) or by physical disruption.
Calcein (B42510) Leakage Assay for Vesicle Permeabilization
This assay assesses the ability of a peptide to disrupt model lipid vesicles by measuring the release of a self-quenching fluorescent dye.
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking either bacterial (e.g., PE:PG 7:3, w/w) or mammalian (e.g., PC:cholesterol) membranes. Encapsulate a high concentration of calcein (e.g., 80 mM) within the LUVs during their formation.[19]
-
Removal of External Dye: Separate the calcein-loaded LUVs from the unencapsulated dye by size-exclusion chromatography.
-
Leakage Experiment: Add the antimicrobial peptide at various concentrations to a suspension of the calcein-loaded LUVs.
-
Fluorescence Monitoring: Monitor the increase in calcein fluorescence over time using a spectrofluorometer. The dequenching of calcein upon its release from the vesicles results in an increased fluorescence signal.
-
Data Quantification: Calculate the percentage of calcein leakage by comparing the fluorescence intensity before and after the addition of the peptide to the maximum fluorescence achieved by lysing the vesicles with a detergent like Triton X-100.[20]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for this compound and Cecropin A.
Caption: Proposed "Carpet" mechanism of action for this compound.
Caption: Proposed mechanism of action for Cecropin A.
Conclusion
Both this compound and Cecropin A are potent antimicrobial peptides that primarily target and disrupt bacterial membranes. This compound is thought to act through a "carpet" mechanism, causing widespread membrane destabilization, while Cecropin A is believed to form discrete pores or ion channels. Based on the available data, both peptides exhibit strong activity against Gram-negative bacteria. This compound appears to have a very favorable cytotoxicity profile with minimal effects on mammalian cells at effective antimicrobial concentrations. Cecropin A, while also showing some selectivity, has demonstrated cytotoxic effects against certain cancer cell lines at higher concentrations. The choice between these peptides for a specific application will depend on the target pathogen, desired therapeutic window, and potential for off-target effects. The provided experimental protocols and mechanistic diagrams serve as a foundation for further comparative studies and rational design of novel antimicrobial agents.
References
- 1. How many antimicrobial peptide molecules kill a bacterium? The case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membrane perturbation by the antimicrobial peptide this compound: a fluorescence and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative model for the all-or-none permeabilization of phospholipid vesicles by the antimicrobial peptide cecropin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antimembrane Activities of Cecropin A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 14. [PDF] The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines | Semantic Scholar [semanticscholar.org]
- 15. The antimicrobial peptide cecropin A induces caspase-independent cell death in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. takara.co.kr [takara.co.kr]
- 18. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Magainin 2 Revisited: A Test of the Quantitative Model for the All-or-None Permeabilization of Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PMAP-23 and Magainin: Antimicrobial Peptides in the Spotlight
For Researchers, Scientists, and Drug Development Professionals
In the urgent search for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Among them, PMAP-23, a porcine cathelicidin, and Magainin, originally isolated from the skin of the African clawed frog (Xenopus laevis), are two extensively studied peptides. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to aid researchers in their drug development endeavors.
At a Glance: Key Performance Indicators
The following tables summarize the antimicrobial and hemolytic activities of this compound and Magainin. It is important to note that the data presented is a compilation from various studies. Direct comparison should be approached with caution, as experimental conditions can vary between laboratories.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound MIC (µM) | Magainin II MIC (µM) |
| Escherichia coli | 1 - 10 | 12.5 - 75 |
| Staphylococcus aureus | 2.7 - 27 | 12.5 |
| Pseudomonas aeruginosa | - | 12.5 |
| Acinetobacter baumannii | - | 2 - 4 |
| Bacillus subtilis | - | >80 |
| Candida albicans | - | Inactive in PBS, active in low salt buffer |
Table 2: Cytotoxicity (Hemolytic Activity - HC50)
| Peptide | HC50 (µM) on Human Red Blood Cells |
| This compound | >100 |
| Magainin II | >100 |
Mechanism of Action: A Tale of Two Models
This compound and Magainin employ distinct mechanisms to disrupt bacterial membranes, which are visualized below.
This compound is believed to function via a "carpet-like" mechanism[1]. In this model, the peptides accumulate on the bacterial membrane surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micellization and cell lysis.
In contrast, Magainin is well-known for its "toroidal pore" mechanism[2][3][4][5]. Here, the peptides insert into the lipid bilayer and, in cooperation with the lipid molecules, form pores where the lipid head groups are continuous through the pore. This leads to the leakage of cellular contents and ultimately cell death.
Experimental Protocols: A Guide to Key Assays
Reproducible and standardized experimental protocols are crucial for the evaluation of antimicrobial peptides. Below are detailed methodologies for determining the minimum inhibitory concentration (MIC) and hemolytic activity.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial peptide (this compound or Magainin)
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates (low-binding plates are recommended)
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform two-fold serial dilutions of the peptide in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.
Materials:
-
Test antimicrobial peptide (this compound or Magainin)
-
Freshly collected human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
Sterile microcentrifuge tubes and 96-well plates
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend the pellet in PBS to obtain a 1% (v/v) RBC suspension.
-
Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the 1% RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm using a microplate reader.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
HC50 Determination: The HC50 value is the peptide concentration that causes 50% hemolysis.
In Summary
Both this compound and Magainin demonstrate potent antimicrobial activity against a range of pathogens. A key differentiator lies in their mechanism of action, with this compound following a carpet model and Magainin a toroidal pore model. Encouragingly, both peptides exhibit low hemolytic activity, suggesting a favorable therapeutic window. The choice between these peptides for a specific application will depend on the target pathogen, desired spectrum of activity, and further in-depth studies on their efficacy and safety in more complex biological systems. The provided protocols offer a standardized framework for researchers to conduct their own comparative evaluations and contribute to the development of next-generation antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides [frontiersin.org]
- 4. Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effect of PMAP-23 with Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the combination of conventional antibiotics with antimicrobial peptides (AMPs), such as the porcine myeloid antibacterial peptide PMAP-23. This guide provides a comparative overview of the synergistic effects observed when this compound and related peptides are combined with traditional antibiotics, supported by experimental data and detailed protocols to aid in the design and evaluation of such combination therapies.
Mechanism of Synergy: Membrane Permeabilization
The primary mechanism underlying the synergistic activity of this compound and other cationic AMPs with antibiotics is the disruption of the bacterial cell membrane. This compound, through its amphipathic nature, interacts with and permeabilizes the bacterial membrane. This disruption creates pores or channels that facilitate the entry of antibiotic molecules into the bacterial cell, allowing them to reach their intracellular targets in higher concentrations than they would alone. This increased intracellular concentration can overcome certain resistance mechanisms and enhance the antibiotic's efficacy.[1][2]
References
Comparative Analysis of PMAP-23 and its Analogs: Antimicrobial Efficacy Across Diverse Bacterial Strains
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals on the Cross-Validation of PMAP-23 Activity
This publication provides a detailed comparison of the antimicrobial peptide this compound and its analogs, focusing on their activity against a range of clinically relevant Gram-positive and Gram-negative bacterial strains. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting objective performance comparisons supported by experimental data.
Executive Summary
Antimicrobial peptides (AMPs) are a promising class of molecules in the fight against antibiotic resistance. Among them, this compound, a cathelicidin-derived peptide, has demonstrated broad-spectrum antibacterial activity.[1][2] This guide delves into the comparative efficacy of this compound and its rationally designed analogs, PMAP-23R, PMAP-23I, and PMAP-23RI, which have been engineered for improved stability and enhanced antimicrobial action.[1][2] The data presented herein highlights the potential of these analogs as potent antimicrobial agents, with some exhibiting superior activity against bacterial strains that are less susceptible to the parent peptide.
Data Presentation: Antimicrobial Activity of this compound and its Analogs
The antimicrobial efficacy of this compound and its analogs was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results, summarized in the table below, demonstrate the varied and, in some cases, enhanced activity of the this compound analogs.
| Bacterial Strain | Gram Stain | This compound (µM) | PMAP-23R (µM) | PMAP-23I (µM) | PMAP-23RI (µM) |
| Staphylococcus aureus (ATCC 25923) | Positive | 4 | 2 | 2 | 1 |
| Staphylococcus aureus (ATCC 29213) | Positive | 4 | 2 | 2 | 1 |
| Bacillus subtilis (CICC 20635) | Positive | 2 | 1 | 1 | 0.5 |
| Escherichia coli (ATCC 25922) | Negative | 2 | 1 | 1 | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 4 | 2 | 2 | 1 |
| Salmonella enterica (SL1344) | Negative | 2 | 1 | 1 | 0.5 |
| Shigella flexneri (CICC 21534) | Negative | >64 | >64 | 32 | 16 |
Data sourced from "Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity".[1]
Comparison with other Cathelicidins
To provide a broader context, the activity of this compound is compared to other well-characterized cathelicidins, such as human LL-37 and bovine BMAP-27.
-
LL-37: This human cathelicidin (B612621) exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MICs typically ranging from <10 μg/ml for susceptible organisms like P. aeruginosa, S. typhimurium, and E. coli. Like this compound, its mechanism involves membrane disruption.
-
BMAP-27: A bovine cathelicidin, BMAP-27, also displays potent, broad-spectrum antimicrobial activity. BMAP-27 is particularly effective against Gram-negative bacteria, with MIC values often in the 1–2 μM range.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
-
Bacterial Culture: Bacterial strains are cultured overnight at 37°C in Mueller-Hinton Broth (MHB). The cultures are then diluted to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Peptide Preparation: The antimicrobial peptides are serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial culture is added to each well of the microtiter plate, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolysis Assay
This assay assesses the lytic activity of the peptides against red blood cells, a measure of their potential cytotoxicity.
-
Red Blood Cell Preparation: Freshly drawn human or animal red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: The peptides are serially diluted in PBS in a 96-well plate. An equal volume of the red blood cell suspension is added to each well.
-
Controls: A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Incubation and Measurement: The plate is incubated for 1 hour at 37°C. After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a measure of the peptide's cytotoxicity against mammalian cells.
-
Cell Culture: Mammalian cells (e.g., HeLa or HEK293) are seeded in a 96-well plate and incubated until they reach a desired confluency.
-
Peptide Treatment: The cells are treated with various concentrations of the antimicrobial peptides and incubated for 24 hours.
-
MTT Reagent: After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 4 hours.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized solubilization buffer) is added to dissolve the formazan (B1609692) crystals that have formed in metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.
Mandatory Visualization
Mechanism of Action: The "Carpet-Like" Model
The antimicrobial activity of this compound and its analogs is primarily attributed to their interaction with and disruption of the bacterial cell membrane. The proposed mechanism is often described as a "carpet-like" model.
Caption: The "carpet-like" mechanism of this compound action on bacterial membranes.
Experimental Workflow: MIC Determination
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides.
Caption: Workflow for the broth microdilution assay to determine the MIC.
References
A Comparative Analysis of PMAP-23 and Nisin: Efficacy Against Foodborne Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of two antimicrobial peptides, PMAP-23 and nisin, focusing on their efficacy against common foodborne pathogens. This document summarizes key performance data, details experimental methodologies, and illustrates the mechanisms of action to support research and development in food safety and antimicrobial drug discovery.
Introduction to the Antimicrobial Peptides
This compound: A 23-amino acid cathelicidin-derived antimicrobial peptide isolated from porcine myeloid cells.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] Its mechanism of action is primarily through membrane disruption, employing a "carpet-like" model where the peptide accumulates on and disrupts the bacterial cell membrane.[3]
Nisin: A 34-amino acid lantibiotic bacteriocin (B1578144) produced by the food-grade bacterium Lactococcus lactis.[4] It is widely used as a natural food preservative and is primarily effective against Gram-positive bacteria.[5][6] Nisin employs a dual mechanism of action: it binds to Lipid II, a precursor molecule for cell wall synthesis, thereby inhibiting this process, and it uses Lipid II as a docking molecule to form pores in the cell membrane.[4]
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and nisin against prevalent foodborne pathogens as reported in various studies. It is important to note that direct comparisons are best made when data is sourced from a single study that uses the same methodology.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Foodborne Pathogens
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 1.0 - 10 | [3][7] |
| Salmonella Typhimurium | 16 - 32 | [2][8] |
| Staphylococcus aureus | 2 - 8 | [2][9] |
| Listeria monocytogenes | 12.57 | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Nisin against Foodborne Pathogens
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 16 (often requires EDTA) | [11][12] |
| Salmonella spp. | >100 (ineffective alone) | [13] |
| Staphylococcus aureus | 0.5 - 1024 | [9][14][15] |
| Listeria monocytogenes | 240 - 1423 IU/mL | [16] |
Mechanisms of Action
The antimicrobial mechanisms of this compound and nisin differ significantly, which contributes to their varying spectra of activity.
This compound: The Carpet-Like Mechanism
This compound, being a cationic peptide, is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. It then accumulates on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptide disrupts the membrane integrity, leading to leakage of cellular contents and cell death.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How many antimicrobial peptide molecules kill a bacterium? The case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Nisin-based therapy: a realistic and eco-friendly biocontrol strategy to contrast Xylella fastidiosa subsp. pauca infections in planta [frontiersin.org]
- 5. Frontiers | In Vitro Activities of Nisin and Nisin Derivatives Alone and In Combination with Antibiotics against Staphylococcus Biofilms [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Cationic antimicrobial peptides: alternatives and/or adjuvants to antibiotics active against methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Potentiating the Activity of Nisin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tackling Salmonella Persister Cells by Antibiotic–Nisin Combination via Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staphylococcus aureus Virulence Affected by an Alternative Nisin A Resistance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nisin Resistance in Listeria monocytogenes ATCC 700302 Is a Complex Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PMAP-23: A Comparative Guide to Established Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the porcine cathelicidin (B612621) antimicrobial peptide (AMP), PMAP-23, against established AMPs, namely LL-37 and Magainin-2. The data presented is compiled from various scientific studies to offer an objective overview for researchers and professionals in the field of drug development.
Performance Data Summary
The antimicrobial efficacy of this compound and its comparator peptides is primarily evaluated by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism. Additionally, the hemolytic activity, an indicator of cytotoxicity towards mammalian cells, is a critical parameter for assessing the therapeutic potential of these peptides. The following tables summarize the available quantitative data.
Note: The presented data is collated from multiple sources. Direct comparison should be approached with caution as experimental conditions, such as specific strains and assay methodologies, may vary between studies.
Table 1: Minimum Inhibitory Concentration (MIC) in μM
| Microorganism | This compound | LL-37 | Magainin-2 |
| Escherichia coli | 1.0 - 4.0[1][2][3] | 2.5 - 15.62[4] | ~25 |
| Staphylococcus aureus | 2.0 - 8.0 | 10 - 32 | >100 |
| Pseudomonas aeruginosa | 4.0 | 10 - >128 | >100 |
| Candida albicans | Strong activity reported | 10 - >250 | >100 |
Table 2: Hemolytic Activity
| Peptide | HC50 (μM) | Notes |
| This compound | > 40 | Low hemolytic activity reported. |
| LL-37 | > 80 | Hemolytic activity can be concentration-dependent. |
| Magainin-2 | ~65 | Hemolytic activity is a known consideration. |
Mechanism of Action
This compound, like many other cationic antimicrobial peptides, primarily targets and disrupts the microbial cell membrane. Its mechanism of action is often described by the "carpet" model.
Carpet Model of this compound Action
The "carpet" model postulates that the positively charged this compound peptides initially bind to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The peptides then accumulate and align on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane permeabilization and disruption, leading to the leakage of intracellular contents and ultimately cell death. This mechanism is distinct from the formation of discrete transmembrane pores seen with some other AMPs.
Caption: The "carpet" mechanism of this compound action on the bacterial membrane.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria.
References
Safety Operating Guide
Standard Operating Procedure: PMAP-23 Decontamination and Disposal
This document provides comprehensive guidance for the safe handling and disposal of the antimicrobial peptide PMAP-23. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound Hazard Profile and Waste Classification
This compound is a potent antimicrobial peptide. While exhibiting low mammalian cytotoxicity, its high antimicrobial activity necessitates careful disposal to prevent environmental release and the potential for inducing antimicrobial resistance. All waste containing this compound, including solutions, contaminated labware, and personal protective equipment (PPE), must be considered hazardous chemical waste.
Key Safety and Disposal Data
The following table summarizes essential data for risk assessment and disposal planning.
| Parameter | Value | Implication for Disposal |
| Molecular Weight | ~2.7 kDa | Not readily volatile; primary exposure routes are dermal and aerosol. |
| Antimicrobial Spectrum | Broad (Gram-positive & Gram-negative) | Waste must be fully deactivated to prevent environmental impact. |
| Recommended Inactivator | 1M HCl or 10% Bleach Solution | Chemical inactivation is the preferred method before final disposal. |
| Inactivation Efficiency (30 min contact) | >99.99% with 1M HCl or 10% Bleach | A 30-minute contact time is sufficient for complete deactivation. |
| Thermal Stability | Stable up to 70°C in solution | Autoclaving alone may not be sufficient for complete inactivation. |
This compound Waste Disposal Decision Workflow
The following workflow must be followed for all materials contaminated with this compound.
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
